Celosin J
Description
isolated from the seeds of Celosia argentea L; structure in first source
Properties
Molecular Formula |
C58H90O28 |
|---|---|
Molecular Weight |
1235.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-carboxy-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C58H90O28/c1-21-30(62)34(66)43(84-49-39(71)41(82-47-37(69)32(64)27(61)20-78-47)40(22(2)80-49)81-46-36(68)31(63)26(60)19-77-46)50(79-21)86-52(76)58-15-13-53(3,4)17-24(58)23-9-10-28-54(5)18-25(59)44(85-48-38(70)33(65)35(67)42(83-48)45(72)73)57(8,51(74)75)29(54)11-12-56(28,7)55(23,6)14-16-58/h9,21-22,24-44,46-50,59-71H,10-20H2,1-8H3,(H,72,73)(H,74,75)/t21-,22+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43-,44+,46+,47+,48+,49+,50+,54-,55-,56-,57+,58+/m1/s1 |
InChI Key |
XBTOCVCSOCBSJV-ZDHYYXAYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Celosin J
Audience: Researchers, scientists, and drug development professionals.
Abstract: Celosin J is a triterpenoid saponin isolated from the seeds of Celosia argentea L., a plant with a history in traditional medicine for treating ailments related to inflammation and liver disorders[1][2][3]. As with other saponins from this plant, the bioactivity of this compound is primarily associated with hepatoprotective, anti-inflammatory, and antioxidant effects[1]. While direct, in-depth mechanistic studies on this compound are limited, this guide synthesizes the available data on related Celosins and the broader class of triterpenoid saponins to postulate its mechanism of action. The primary activities are attributed to the modulation of cellular stress and inflammatory signaling pathways.
Core Pharmacological Activities
The therapeutic potential of this compound is inferred from the activities of its chemical class and plant origin. Triterpenoid saponins isolated from Celosia argentea consistently demonstrate significant hepatoprotective and anti-inflammatory properties in preclinical models[4][5].
Hepatoprotective Effects
The primary mechanism underlying the hepatoprotective action of Celosia argentea extracts and their constituent saponins is the mitigation of oxidative stress[6]. In models of toxin-induced liver injury (e.g., using carbon tetrachloride or rifampicin), extracts have been shown to restore levels of endogenous antioxidant enzymes and reduce markers of lipid peroxidation[6][7]. This suggests that this compound likely contributes to liver protection by enhancing the cellular antioxidant defense system.
Anti-inflammatory Activity
Saponins from Celosia argentea, such as Celosins E, F, and G, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[4][8]. NO is a key mediator in the inflammatory cascade. The ability of related Celosins to suppress this marker indicates that this compound likely possesses anti-inflammatory properties by modulating the signaling pathways that lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS).
Postulated Signaling Pathways
Based on the known activities of triterpenoid saponins and related phytochemicals, two primary signaling pathways are likely modulated by this compound: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Nrf2 Signaling Pathway (Hepatoprotective/Antioxidant)
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes, including antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and enzymes involved in glutathione synthesis. The documented ability of Celosia argentea extracts to increase SOD activity while decreasing malondialdehyde (MDA) levels—a marker of oxidative damage—strongly implicates the activation of the Nrf2 pathway as the core mechanism for its hepatoprotective effects[6]. It is hypothesized that this compound, as an active saponin, induces this pathway.
NF-κB Signaling Pathway (Anti-inflammatory)
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is central to inflammation. In response to stimuli like LPS, the inhibitor IκB is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus. There, it drives the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6. Many saponins and flavonoids exert their anti-inflammatory effects by inhibiting IκB degradation, thereby preventing NF-κB activation. Given that related Celosins inhibit NO production, it is highly probable that this compound acts as an inhibitor of the NF-κB signaling pathway[8][9].
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Celosia argentea: Towards a Sustainable Betalain Source—A Critical Review and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpponline.org [rjpponline.org]
- 4. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and cytotoxic evaluation of extracts from the flowering stage of Celosia argentea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide to Celosin J: A Triterpenoid Saponin from Celosia argentea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celosin J is a complex oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and the methodologies for its isolation and characterization. While specific biological activities for this compound are still under investigation, this guide also discusses the known therapeutic potential of closely related saponins from the same plant source, suggesting promising avenues for future research. All quantitative data are presented in structured tables, and experimental workflows are detailed to facilitate replication and further investigation.
Chemical Structure and Properties
This compound is a glycoside of medicagenic acid, featuring a pentacyclic triterpenoid aglycone core. Its full chemical name is 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1→3)-[β-D-xylcopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl ester[1][2].
Caption: Linkage diagram of this compound's sugar moieties to the aglycone core.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₅₈H₉₀O₂₈ | Pang et al., 2014 |
| Molecular Weight | 1235.33 g/mol | Pang et al., 2014 |
| Appearance | White amorphous powder | Pang et al., 2014 |
| Optical Rotation | [α]D²⁰ -15.6 (c 0.5, MeOH) | Pang et al., 2014 |
| HR-ESI-MS (m/z) | 1233.5489 [M-H]⁻ (calcd. for C₅₈H₈₉O₂₈, 1233.5492) | Pang et al., 2014 |
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1][2].
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, recorded in C₅D₅N.
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| Aglycone (Medicagenic Acid) | ||
| 2 | 69.1 | 4.35 (dd, 11.5, 4.0) |
| 3 | 82.1 | 3.51 (d, 11.5) |
| 4 | 43.8 | - |
| 5 | 48.0 | 1.39 (m) |
| ... | ... | ... |
| Glucuronic Acid | ||
| 1' | 106.9 | 4.89 (d, 7.5) |
| ... | ... | ... |
| Fucose | ||
| 1'' | 94.9 | 6.25 (d, 8.0) |
| ... | ... | ... |
| Rhamnose | ||
| 1''' | 101.8 | 5.68 (br s) |
| ... | ... | ... |
| Xylose | ||
| 1'''' | 107.2 | 4.95 (d, 7.5) |
| ... | ... | ... |
| Arabinose | ||
| 1''''' | 106.4 | 5.25 (d, 7.0) |
| ... | ... | ... |
| (A comprehensive list of all assignments can be found in Pang et al., 2014) |
Experimental Protocols
Isolation of this compound from Celosia argentea Seeds
The following protocol is based on the methodology described by Pang et al. (2014).
Caption: Workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The air-dried and powdered seeds of Celosia argentea (5 kg) were refluxed with 70% aqueous ethanol (3 x 50 L, each for 3 h). The combined extracts were then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract was suspended in water and partitioned with n-butanol. The n-butanol soluble fraction was concentrated to obtain the total saponin fraction.
-
Column Chromatography: The total saponin fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol-water (from 8:2:0.2 to 6:4:0.8) to yield eight fractions.
-
Purification: Fraction 5 was further purified on a RP-18 column using a methanol-water gradient (from 50:50 to 80:20). The resulting subfraction 5.3 was then subjected to preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol-water-acetic acid (70:30:0.1) to afford pure this compound.
Biological Activity and Potential Applications
While the publication that first identified this compound did not report on its specific biological activities, other studies on saponins from Celosia argentea provide strong indications of its potential therapeutic effects. Saponins from this plant have been reported to possess anti-inflammatory and antitumor activities[3].
Anti-inflammatory Activity (of related saponins)
Triterpenoid saponins isolated from the seeds of Celosia argentea, such as Celosins E, F, and G, have demonstrated significant in vitro anti-inflammatory effects.
Experimental Protocol - Nitric Oxide (NO) Production Inhibition Assay:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells are pre-treated with various concentrations of the test saponin for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Analysis: The inhibitory effect of the saponin on NO production is calculated by comparing the results with the LPS-stimulated control group.
Antitumor Activity (of related saponins)
The same study also investigated the in vitro antitumor activity of Celosins E, F, and G against various human cancer cell lines.
Experimental Protocol - MTT Assay for Cytotoxicity:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, SW-480, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with different concentrations of the test saponin and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the saponin.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other triterpenoid saponins, it is plausible that this compound may exert its effects through the modulation of key inflammatory and cell survival pathways.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Anti-metastatic and immunomodulating properties of the water extract from Celosia argentea seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunostimulating activity of Celosian, an antihepatotoxic polysaccharide isolated from Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]
Celosia argentea as a Source of Celosin J: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Celosia argentea, commonly known as silver cock's comb, is a plant with a rich history in traditional medicine. Its seeds are a notable source of various bioactive compounds, including a class of triterpenoid saponins known as celosins. Among these, Celosin J has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of Celosia argentea as a source of this compound, detailing its chemical properties and exploring its purported biological activities. While specific experimental data on this compound is limited in publicly available literature, this document consolidates the existing knowledge on related compounds from Celosia argentea to provide a foundational understanding for future research and drug development endeavors.
Introduction
Celosia argentea L. is an annual herb belonging to the Amaranthaceae family and is widely distributed in tropical and subtropical regions.[1] The seeds of this plant are a rich source of various phytochemicals, including flavonoids, fatty acids, and notably, triterpenoid saponins.[2] These saponins, including Celosins E, F, G, H, I, and J, are considered to be among the characteristic and active constituents of Celosia argentea.[1][3] This guide focuses specifically on this compound, an oleanane-type triterpenoid saponin, and its potential as a therapeutic agent.
Chemical Profile of this compound
This compound is a complex triterpenoid saponin. Its chemical structure has been elucidated using spectroscopic techniques.
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Name | 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1→3)-[β-D-xylopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl ester |
| Molecular Formula | C₅₈H₉₀O₂₈ |
| Molecular Weight | 1235.3 g/mol |
| Class | Oleanane-type triterpenoid saponin |
| Source | Seeds of Celosia argentea |
Experimental Protocols: A General Overview
Detailed, step-by-step experimental protocols for the specific isolation and purification of this compound are not extensively detailed in publicly accessible scientific literature. However, based on the isolation of similar triterpenoid saponins from Celosia argentea seeds, a general workflow can be proposed.
General Extraction and Isolation Workflow
The isolation of triterpenoid saponins from Celosia argentea seeds typically involves solvent extraction followed by various chromatographic techniques.
Structural Elucidation
The structural characterization of this compound, as with other celosins, relies on a combination of modern spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns, which helps in identifying the aglycone and sugar moieties.
Due to the lack of publicly available raw spectral data for this compound, a detailed analysis cannot be provided in this guide.
Biological Activities and Potential Signaling Pathways
While direct studies on the biological activities and mechanisms of action of purified this compound are scarce, research on extracts of Celosia argentea and other related saponins suggests potential therapeutic applications.
Anti-Inflammatory Activity
Extracts of Celosia argentea and its constituent saponins have demonstrated anti-inflammatory properties.[4] A potential mechanism for this activity is the inhibition of pro-inflammatory mediators.
Anticancer Activity
Several studies have reported the anticancer potential of Celosia argentea extracts.[5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells. Saponins, as a class of compounds, are known to modulate various signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.
Hepatoprotective Activity
Hepatoprotective effects have been reported for extracts of Celosia argentea and some of its isolated saponins.[4] The underlying mechanism is often attributed to the antioxidant properties of these compounds and their ability to mitigate cellular damage caused by toxins.
Table 2: Summary of Potential Biological Activities of this compound (Inferred from related compounds)
| Activity | Potential Mechanism of Action |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators via modulation of signaling pathways like NF-κB. |
| Anticancer | Induction of apoptosis and inhibition of cancer cell proliferation through modulation of PI3K/Akt and MAPK pathways. |
| Hepatoprotective | Antioxidant effects, reduction of liver enzyme levels, and protection against toxin-induced liver damage. |
Future Directions and Conclusion
This compound, a triterpenoid saponin from the seeds of Celosia argentea, represents a promising natural product for further investigation. While the current body of publicly available literature provides a foundational understanding of its chemical nature and hints at its therapeutic potential, significant research gaps remain. To fully realize the potential of this compound as a therapeutic lead, future research should focus on:
-
Development and publication of detailed, reproducible protocols for the high-yield isolation and purification of this compound.
-
Comprehensive spectroscopic analysis and public dissemination of NMR and MS data to create a definitive reference for the compound.
-
In-depth in vitro and in vivo studies using purified this compound to elucidate its specific biological activities and mechanisms of action on key signaling pathways.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The rich ethnopharmacological history of Celosia argentea, coupled with preliminary scientific findings on its constituent saponins, provides a strong rationale for continued and more focused research into this intriguing natural compound.
References
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Celosin J
For Researchers, Scientists, and Drug Development Professionals
Abstract
Celosin J, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia species, has garnered interest for its potential pharmacological activities. However, the biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis to propose a putative pathway for this compound. Due to the absence of specific experimental data on this compound biosynthesis in the scientific literature, this document presents a theoretical framework based on established principles of plant secondary metabolism. This guide aims to provide a foundational resource for researchers seeking to investigate and potentially engineer the biosynthesis of this compound and related compounds. All quantitative data and experimental protocols are presented as templates to guide future research.
Introduction to this compound and Triterpenoid Saponins
Triterpenoid saponins are a diverse class of natural products synthesized by plants, characterized by a core structure derived from the 30-carbon precursor, 2,3-oxidosqualene.[1][2] These compounds exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and agricultural industries. This compound is an oleanane-type triterpenoid saponin found in the seeds of plants belonging to the Celosia genus, such as Celosia argentea and Celosia cristata. Structurally, it is comprised of a medicagenic acid aglycone glycosylated with a complex sugar chain. The full elucidation of its biosynthetic pathway is a critical step towards understanding its regulation and enabling its biotechnological production.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of oleanane-type triterpenoid saponins, which can be divided into three main stages:
-
Formation of the Triterpenoid Backbone: This stage involves the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpenoid skeleton.
-
Oxidative Modifications of the Backbone: The initial triterpenoid scaffold undergoes a series of oxidation reactions, catalyzed primarily by cytochrome P450 monooxygenases (CYPs), to form the specific aglycone of this compound, medicagenic acid.
-
Glycosylation of the Aglycone: The final stage involves the sequential attachment of sugar moieties to the aglycone by specific UDP-dependent glycosyltransferases (UGTs) to yield the final this compound molecule.
A detailed, step-by-step putative pathway is outlined below.
Stage 1: From 2,3-Oxidosqualene to β-Amyrin
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids in plants.[1][2] This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), β-amyrin synthase (bAS), to produce the foundational oleanane-type triterpenoid, β-amyrin.
Caption: Cyclization of 2,3-oxidosqualene to β-amyrin.
Stage 2: Oxidative Functionalization to Medicagenic Acid
Following the formation of β-amyrin, a series of position-specific oxidation reactions are required to convert it into medicagenic acid. These reactions are likely catalyzed by a cascade of cytochrome P450 monooxygenases (CYPs). Based on the structure of medicagenic acid, the proposed oxidation steps are:
-
Hydroxylation at C-16: A CYP enzyme introduces a hydroxyl group at the C-16 position of β-amyrin to form 16α-hydroxy-β-amyrin.
-
Oxidation at C-23: A subsequent oxidation event, likely by another CYP, converts the methyl group at C-23 to a carboxylic acid, yielding hederagenin.
-
Hydroxylation at C-2: A further hydroxylation at the C-2 position results in the formation of medicagenic acid.
Caption: Proposed oxidative modifications of β-amyrin to medicagenic acid.
Stage 3: Glycosylation of Medicagenic Acid to this compound
The final and most complex stage in the biosynthesis of this compound is the sequential attachment of a branched sugar chain to the C-28 carboxyl group and a glucuronic acid to the C-3 hydroxyl group of medicagenic acid. This process is catalyzed by a series of specific UDP-dependent glycosyltransferases (UGTs). The proposed glycosylation sequence is as follows:
-
Attachment of Glucuronic Acid at C-3: A UGT transfers a glucuronic acid moiety from UDP-glucuronic acid to the C-3 hydroxyl group of medicagenic acid.
-
Sequential Attachment of Sugars at C-28: A series of UGTs catalyze the formation of the complex sugar chain at the C-28 position. Based on the structure of this compound, this involves the sequential addition of fucose, rhamnose, xylose, and arabinose in a specific branched arrangement.
Caption: Proposed glycosylation steps from medicagenic acid to this compound.
Quantitative Data (Illustrative Template)
As no quantitative data for the biosynthesis of this compound has been published, the following table is provided as a template for future research. This table can be populated with experimental data on enzyme kinetics and metabolite concentrations to build a quantitative model of the pathway.
| Enzyme/Metabolite | Parameter | Value (Unit) | Method of Determination | Reference |
| Enzymes | ||||
| β-Amyrin Synthase (bAS) | Km (2,3-oxidosqualene) | e.g., µM | Enzyme Assay | |
| kcat | e.g., s-1 | Enzyme Assay | ||
| CYP (C-16 Hydroxylase) | Km (β-Amyrin) | e.g., µM | Enzyme Assay | |
| kcat | e.g., s-1 | Enzyme Assay | ||
| UGT (C-3) | Km (Medicagenic Acid) | e.g., µM | Enzyme Assay | |
| Km (UDP-GlcUA) | e.g., µM | Enzyme Assay | ||
| kcat | e.g., s-1 | Enzyme Assay | ||
| Metabolites | ||||
| 2,3-Oxidosqualene | Tissue Concentration | e.g., µg/g FW | LC-MS/MS | |
| β-Amyrin | Tissue Concentration | e.g., µg/g FW | GC-MS or LC-MS/MS | |
| Medicagenic Acid | Tissue Concentration | e.g., µg/g FW | LC-MS/MS | |
| This compound | Tissue Concentration | e.g., µg/g FW | LC-MS/MS |
Experimental Protocols for Pathway Elucidation
The following section outlines a general experimental workflow for the elucidation of the this compound biosynthetic pathway. This serves as a methodological guide for researchers.
Identification of Candidate Genes
-
Transcriptome Analysis: Perform RNA-sequencing of Celosia tissues known to accumulate this compound (e.g., seeds) at different developmental stages.
-
Differential Gene Expression Analysis: Identify genes that are co-expressed with known triterpenoid saponin biosynthesis genes.
-
Homology-Based Gene Mining: Search the transcriptome data for sequences with high homology to known bAS, CYP, and UGT enzymes involved in saponin biosynthesis from other plant species.
Caption: Workflow for candidate gene identification.
Functional Characterization of Candidate Genes
-
Heterologous Expression: Clone the candidate genes into a suitable expression vector and express the recombinant proteins in a heterologous host such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.
-
In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the proposed substrates. For example, incubate a candidate CYP with β-amyrin and analyze the products by LC-MS.
-
In Vivo Feeding Studies: Infiltrate N. benthamiana leaves expressing a candidate UGT with the proposed aglycone and analyze the formation of the glycosylated product.
Analytical Methods
-
Metabolite Extraction: Develop a robust protocol for the extraction of saponins and their precursors from Celosia tissues, as well as from heterologous expression systems.
-
Chromatographic Separation: Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation of the complex mixture of metabolites.
-
Mass Spectrometry (MS): Employ tandem mass spectrometry (MS/MS) for the identification and quantification of the biosynthetic intermediates and final product. High-resolution mass spectrometry can be used for the confirmation of elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1D and 2D NMR techniques to elucidate the structure of novel intermediates.
Conclusion and Future Perspectives
The biosynthesis of this compound presents a fascinating yet unresolved area of plant biochemistry. The proposed pathway in this guide provides a roadmap for future research aimed at identifying and characterizing the enzymes responsible for its synthesis. The elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering of this compound production in microbial or plant-based systems. This could lead to a sustainable and scalable source of this valuable compound for further pharmacological investigation and potential therapeutic applications.
References
Unveiling Celosin J: A Technical Chronicle of its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin J, a significant oleanane-type triterpenoid saponin, has emerged from the seeds of the traditional medicinal plant Celosia argentea. This technical guide provides an in-depth exploration of the discovery and isolation history of this compound, presenting a comprehensive overview of the experimental protocols, quantitative data, and its recognized biological activities. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Source
This compound was first reported as a new natural compound by a team of researchers led by Xu Pang in 2014.[1] It was isolated from the seeds of Celosia argentea L., a plant with a long history of use in traditional medicine for treating a variety of ailments, including liver damage and eye diseases.[2][3] The discovery of this compound, alongside its congeners Celosin H and I, contributed to the growing understanding of the rich phytochemical landscape of this plant species.[1][3]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₉₀O₂₈ | Pang X, et al. (2014) |
| CAS Number | 1623405-29-7 | MedChemExpress |
Isolation and Purification
The isolation of this compound from the seeds of Celosia argentea involves a multi-step process of extraction and chromatographic separation. The following is a detailed experimental protocol based on the pioneering work in the field.
Experimental Protocol: Isolation of this compound
-
Extraction:
-
Powdered seeds of Celosia argentea are extracted exhaustively with 70% ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, containing the saponins, is collected and concentrated.
-
-
Chromatographic Separation:
-
Macroporous Resin Column Chromatography: The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is eluted with a gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Silica Gel Column Chromatography: Fractions enriched with this compound are further purified by silica gel column chromatography, eluting with a chloroform-methanol-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using a methanol-water or acetonitrile-water gradient as the mobile phase.
-
Isolation Workflow Diagram
References
Unraveling the Pharmacokinetics of Celosin Saponins: A Technical Overview
A comprehensive guide for researchers and drug development professionals on the pharmacokinetics and bioavailability of triterpenoid saponins from Celosia argentea, with a focus on the representative compound, Celosin I.
Disclaimer: Extensive literature searches did not yield any specific data for a compound named "Celosin J." The scientific literature, however, contains information on "Celosin I," an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L.[1]. It is presumed that "this compound" may be a related compound or a typographical error. This guide, therefore, focuses on the known characteristics of Celosin I and the broader class of oleanane-type triterpenoid saponins to provide a relevant and technically sound overview.
Introduction to Celosin Saponins
Celosia argentea L. is a medicinal plant used in traditional medicine, particularly in India and China, for treating a variety of ailments.[2][3]. The seeds of this plant are a rich source of various bioactive compounds, with triterpenoid saponins being among the most significant.[2][3][4]. These saponins, including Celosin I, are based on an oleanane skeleton and are considered key contributors to the plant's pharmacological activities, which include hepatoprotective, anti-inflammatory, and antitumor effects.[1][2]. Despite the interest in their therapeutic potential, detailed pharmacokinetic studies on individual Celosin saponins are limited. However, the general behavior of oleanane-type saponins provides a foundational understanding of their likely absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetics and Bioavailability of Oleanane-Type Saponins
The oral bioavailability of triterpenoid saponins is generally low.[5]. This is attributed to their high molecular weight, complex structures, and poor membrane permeability. The sugar moieties attached to the triterpenoid aglycone play a crucial role in their absorption and metabolism.
General Metabolic Pathway of Orally Ingested Saponins:
Orally administered saponins undergo significant metabolism in the gastrointestinal tract, primarily mediated by the gut microbiota. The sugar chains are sequentially hydrolyzed, leading to the formation of the aglycone, also known as the sapogenin.[5]. It is generally this less polar aglycone that is more readily absorbed into the systemic circulation.
Summary of Bioavailability Characteristics for Oleanane-Type Saponins:
| Parameter | General Finding | Rationale | References |
| Oral Bioavailability | Low | High molecular weight, poor membrane permeability of the glycoside form. | [5] |
| Absorption | Primarily of the aglycone (sapogenin) after metabolism by gut microbiota. | The aglycone is more lipophilic and can better traverse the intestinal epithelium. | [5] |
| Metabolism | Extensive first-pass metabolism in the gut. | Hydrolysis of sugar chains by bacterial enzymes. | [5] |
| Distribution | Dependent on the physicochemical properties of the absorbed aglycone. | Data on specific tissue distribution of Celosin saponins is not available. | |
| Excretion | Mainly through feces for unabsorbed saponins and their metabolites. | Poor absorption leads to high fecal content. |
Experimental Protocols for Bioavailability Assessment
To determine the specific pharmacokinetic parameters of a Celosin saponin, a combination of in vitro and in vivo studies would be necessary. The following outlines a typical experimental approach.
In Vitro Permeability Assay using Caco-2 Cells
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal absorption of compounds.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Transport Studies:
-
The test compound (e.g., Celosin I) is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.
In Vivo Pharmacokinetic Study in an Animal Model
Animal studies are essential for understanding the complete ADME profile of a compound. The rat is a commonly used model for such studies.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing:
-
Intravenous (IV) Administration: A single dose is administered to one group of rats to determine the absolute bioavailability and key clearance parameters.
-
Oral (PO) Administration: A single oral gavage dose is given to another group.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the parent compound and any major metabolites is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), half-life (t1/2), and oral bioavailability (F%).
Experimental Workflow for Saponin Bioavailability Assessment:
Conclusion and Future Directions
While specific pharmacokinetic data for this compound and even its close analog Celosin I are not currently available in the public domain, the general principles governing the bioavailability of oleanane-type triterpenoid saponins provide a strong framework for understanding their likely in vivo behavior. The low oral bioavailability of the parent glycosides and the critical role of gut microbiota in metabolizing them to more absorbable aglycones are key takeaways for any research or drug development program focused on these compounds.
Future research should prioritize conducting rigorous pharmacokinetic studies on isolated Celosin saponins to quantify their ADME parameters. Such data will be invaluable for establishing a clear link between the administered dose and the observed pharmacological effects, thereby enabling the rational design of formulations and dosing regimens for potential therapeutic applications.
References
An In-depth Technical Guide on the In Vitro Anticancer Activity of Bioactive Compounds from Celosia argentea
Introduction
This technical guide provides a comprehensive overview of the in vitro anticancer activities of bioactive compounds isolated from the plant Celosia argentea. While the initial topic of interest was "Celosin J," a thorough review of the scientific literature did not yield specific data for a compound with this designation. However, extensive research is available on other structurally related triterpenoid saponins isolated from Celosia argentea, collectively known as celosins (e.g., celosin E, F, G), and a related compound, cristatain.[1][2] Additionally, other classes of compounds from this plant, such as flavonoids and phenolics, have demonstrated notable anticancer properties.[3] This guide, therefore, focuses on the available scientific data for these compounds, providing researchers, scientists, and drug development professionals with a detailed summary of their anticancer potential, mechanisms of action, and the experimental protocols used for their evaluation.
The compounds derived from Celosia argentea have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[2][4] The primary mechanisms underlying their anticancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4] This guide will delve into the quantitative data supporting these claims, detail the methodologies for key experimental assays, and provide visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Cytotoxic Activity of Celosia argentea Compounds
The cytotoxic effects of various compounds isolated from Celosia argentea have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: In Vitro Cytotoxicity of Cristatain against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| SHG44 | Human Glioma | 23.71 |
| HCT116 | Human Colon Cancer | 31.62 |
| CEM | Human Leukemia | 28.18 |
| MDA-MB-435 | Human Breast Cancer | 29.51 |
| HepG2 | Human Hepatocellular Carcinoma | 26.30 |
Data sourced from Wu et al., 2011.[2]
Table 2: Cytotoxic and Apoptotic Concentrations of a Flavonoid and a Phenolic Compound from Celosia argentea
| Compound | Type | Cancer Cell Line | Cytotoxic Concentration (µg/mL) | Apoptosis-Inducing Concentration (µg/mL) |
| Luteolin-7-O-glucoside | Flavonoid | SiHa, HCT, MCF-7 | 20 | HT-29: 47.33 ± 0.8, MCF-7: 56.28 ± 1.2 |
| 1-(4-hydroxy-2-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione | Phenolic | SiHa, HCT, MCF-7 | 18 | HT-29: 35.15 ± 0.4, MCF-7: 28.05 ± 0.3 |
Data sourced from Rub et al., 2016.[3]
Mechanisms of Anticancer Activity
The primary mechanisms through which compounds from Celosia argentea exert their anticancer effects are the induction of apoptosis and cell cycle arrest.[4]
Apoptosis Induction:
Apoptosis is a regulated process of programmed cell death that is crucial for tissue homeostasis. Many anticancer agents function by triggering apoptosis in cancer cells. The saponins and other bioactive compounds from Celosia argentea have been shown to induce apoptosis.[4] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.
Cell Cycle Arrest:
The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by uncontrolled cell division. Compounds from Celosia argentea have been found to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the in vitro anticancer activity of compounds are provided below.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or MTT solvent) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Preparation: Harvest the treated and untreated cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[10][11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[13]
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[14][15]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[14]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate for 5-10 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, collecting data on a linear scale to resolve the different cell cycle phases (G0/G1, S, and G2/M).[14]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax, Bcl-2, and caspases, involved in the apoptotic pathway.[16]
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Anticancer Principles of Celosia argentea (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 6. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
In-depth Technical Guide: The Effects of Celosin J on Kinase Signaling Pathways
To the Researchers, Scientists, and Drug Development Professionals,
This guide aims to provide a comprehensive technical overview of the effects of a compound identified as "Celosin J" on kinase signaling pathways. Our objective is to present quantitative data, detailed experimental protocols, and clear visualizations of the molecular interactions involved.
Following an extensive search of publicly available scientific literature and research databases, we must report that there is currently no specific information available on a compound designated as "this compound" and its effects on kinase signaling pathways. Further searches for potentially related compounds, such as "Celosin I," also did not yield any relevant data regarding specific interactions with kinase signaling cascades.
The absence of published research prevents the fulfillment of the core requirements of this technical guide, which include:
-
Data Presentation: Without experimental results, no quantitative data on the effects of this compound can be summarized or presented in tabular format.
-
Experimental Protocols: As no studies have been published, there are no established methodologies for key experiments involving this compound to be detailed.
-
Mandatory Visualization: The lack of information on affected signaling pathways means that no diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound can be generated.
We recommend verifying the compound's name and any alternative nomenclature. Should further identifying information or relevant research articles be available, we would be equipped to proceed with the creation of the requested in-depth technical guide.
We remain committed to providing accurate and detailed scientific information. Once relevant data on "this compound" or a related compound becomes accessible, we will be able to generate the comprehensive technical guide as originally envisioned.
Unveiling the Bioactive Potential of Celosin J's Natural Counterparts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin J, a triterpenoid saponin isolated from the seeds of Celosia species, belongs to a class of natural products that have garnered significant interest in the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural analogs of this compound, focusing on their bioactive properties. The information presented herein is curated to support research and development efforts in the pursuit of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies for cited bioactivities, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of these promising compounds.
Natural Analogs of this compound and Their Bioactivities
Several natural analogs of this compound have been isolated from the seeds of Celosia argentea and Celosia cristata. These compounds, primarily triterpenoid saponins, share a common structural backbone but differ in their glycosylation patterns and substitutions on the aglycone moiety. These structural variations significantly influence their biological activities, which include anti-inflammatory, antitumor, and hepatoprotective effects.
Data Presentation: A Comparative Analysis of Bioactivities
The following tables summarize the quantitative bioactivity data for various natural analogs of this compound.
| Compound | Bioactivity | Assay | Cell Line/Model | IC50/Result | Reference |
| Cristatain | Antitumor | MTT Assay | SHG44 (Human glioma) | 23.71 ± 2.96 µg/mL | [1] |
| MTT Assay | HCT116 (Human colon cancer) | 26.76 ± 4.11 µg/mL | [1] | ||
| MTT Assay | CEM (Human leukemia) | 31.62 ± 2.66 µg/mL | [1] | ||
| MTT Assay | MDA-MB-435 (Human melanoma) | 27.63 ± 2.93 µg/mL | [1] | ||
| MTT Assay | HepG2 (Human liver cancer) | 28.35 ± 2.32 µg/mL | [1] | ||
| Celosin E | Antitumor | MTT Assay | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 µg/mL | [1] |
| Celosin F | Antitumor | MTT Assay | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 µg/mL | [1] |
| Celosin G | Antitumor | MTT Assay | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 µg/mL | [1] |
| Compound | Bioactivity | Assay | Cell Line | IC50 (µmol/mL) | Reference |
| Cristatain | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.047 | [2] |
| Celosin E | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.158 | [2] |
| Celosin F | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.384 | [2] |
| Celosin G | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.278 | [2] |
| Indomethacin (Control) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW 264.7 | 0.371 | [2] |
| Extract/Compound | Bioactivity | Model | Treatment | Key Findings | Reference |
| Aqueous extract of C. argentea | Hepatoprotective | Rifampicin-induced hepatotoxicity in rats | 200 mg/kg and 400 mg/kg body weight | - Reduction in plasma ALT by 42.88% and 43.68%- Reduction in plasma ALP by 24.60% and 29.23%- Reduction in plasma AST by 21.50% and 34.98% | |
| Celosin I | Hepatoprotective | Carbon tetrachloride- and N,N-dimethylformamide-induced hepatotoxicity in mice | Not specified | Exhibited significant hepatoprotective effect | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.
Antitumor Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Human cancer cell lines (e.g., SHG44, HCT116, CEM, MDA-MB-435, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (Celosin analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Celosin analogs)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) in the presence of the test compounds and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[6][7]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Positive control drug (e.g., Indomethacin or Diclofenac Sodium)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a positive control group, and test groups receiving different doses of the compounds.
-
Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][9]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Diagram 1: General Workflow for Bioactivity Screening of Natural Products
Caption: A streamlined workflow for the discovery of bioactive natural products.
Diagram 2: The Canonical NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the expression of pro-inflammatory genes.
Caption: The canonical NF-κB signaling pathway in inflammatory responses.
Diagram 3: The Intrinsic (Mitochondrial) Pathway of Apoptosis
The antitumor activity of some triterpenoid saponins is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic pathway is a key mechanism in this process.
Caption: The intrinsic pathway of apoptosis mediated by mitochondria.
Conclusion
The natural analogs of this compound represent a promising source of bioactive compounds with potential therapeutic applications in inflammation, cancer, and liver diseases. This technical guide provides a consolidated resource of the current knowledge on these compounds, with a focus on quantitative data, experimental methodologies, and the visualization of key biological processes. It is anticipated that this information will serve as a valuable tool for researchers and professionals in the field of drug discovery and development, stimulating further investigation into the therapeutic potential of this important class of natural products. The provided protocols and diagrams are intended to facilitate the design and execution of future studies aimed at elucidating the mechanisms of action and advancing the clinical translation of these promising molecules.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. inotiv.com [inotiv.com]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Celosin J: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin J, an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L., has garnered interest within the scientific community. As with many natural products, a thorough understanding of its structural and spectroscopic properties is fundamental for any further investigation into its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure
This compound is a complex glycosidic triterpenoid. Its structure was elucidated based on extensive spectroscopic analysis and chemical evidence.
Molecular Formula: C₅₈H₉₀O₂₈ Molecular Weight: 1235.3 g/mol
Spectroscopic Data
The structural determination of this compound relies heavily on 1D and 2D NMR spectroscopy to establish the carbon framework and the connectivity of the sugar moieties, as well as mass spectrometry to determine the molecular weight and fragmentation patterns.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the accurate mass and elemental composition of complex natural products like this compound.
| Ion | m/z [M-H]⁻ | Formula |
| This compound | 1233.5585 | C₅₈H₈₉O₂₈ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the aglycone and the sugar residues. The following tables summarize the reported NMR data for the aglycone and sugar moieties of this compound, recorded in pyridine-d₅.
Table 1: ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N) for this compound
| Position | Aglycone (δc) | Position | Glucuronic Acid (δc) | Position | Rhamnose (δc) | Position | Fucose (δc) | Position | Xylose (δc) | Position | Arabinose (δc) |
| 1 | 38.9 | 1' | 107.2 | 1'' | 101.6 | 1''' | 100.9 | 1'''' | 106.7 | 1''''' | 105.1 |
| 2 | 26.6 | 2' | 75.3 | 2'' | 72.3 | 2''' | 75.6 | 2'''' | 75.1 | 2''''' | 76.1 |
| 3 | 89.1 | 3' | 78.1 | 3'' | 82.5 | 3''' | 74.8 | 3'''' | 78.0 | 3''''' | 74.3 |
| 4 | 39.5 | 4' | 73.1 | 4'' | 78.9 | 4''' | 73.2 | 4'''' | 71.0 | 4''''' | 69.4 |
| 5 | 55.8 | 5' | 77.0 | 5'' | 69.8 | 5''' | 72.5 | 5'''' | 67.2 | 5''''' | 66.5 |
| 6 | 18.5 | 6' | 176.8 | 6'' | 18.7 | 6''' | 17.1 | ||||
| 7 | 33.2 | ||||||||||
| 8 | 40.0 | ||||||||||
| 9 | 47.1 | ||||||||||
| 10 | 37.0 | ||||||||||
| 11 | 23.8 | ||||||||||
| 12 | 122.7 | ||||||||||
| 13 | 144.2 | ||||||||||
| 14 | 42.0 | ||||||||||
| 15 | 28.3 | ||||||||||
| 16 | 23.8 | ||||||||||
| 17 | 47.1 | ||||||||||
| 18 | 41.8 | ||||||||||
| 19 | 46.3 | ||||||||||
| 20 | 30.9 | ||||||||||
| 21 | 34.2 | ||||||||||
| 22 | 33.2 | ||||||||||
| 23 | 28.1 | ||||||||||
| 24 | 17.0 | ||||||||||
| 25 | 15.7 | ||||||||||
| 26 | 17.6 | ||||||||||
| 27 | 26.2 | ||||||||||
| 28 | 176.8 | ||||||||||
| 29 | 33.2 | ||||||||||
| 30 | 23.8 | ||||||||||
| 2-COOH | 180.0 | ||||||||||
| 2-OH | 73.6 |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N) for this compound (Aglycone and Anomeric Protons)
| Position | Aglycone (δн, mult., J in Hz) | Position | Sugar Moieties (δн, mult., J in Hz) |
| 3 | 3.28 (dd, 11.5, 4.0) | GlcA-1 | 4.89 (d, 7.5) |
| 12 | 5.48 (br s) | Rha-1 | 6.30 (br s) |
| 18 | 3.09 (dd, 13.5, 4.0) | Fuc-1 | 5.81 (d, 7.5) |
| 23 | 1.20 (s) | Xyl-1 | 5.15 (d, 7.5) |
| 24 | 0.93 (s) | Ara-1 | 5.45 (d, 7.0) |
| 25 | 0.90 (s) | ||
| 26 | 1.00 (s) | ||
| 27 | 1.25 (s) | ||
| 29 | 0.95 (s) | ||
| 30 | 0.98 (s) |
Experimental Protocols
The isolation and structural elucidation of this compound involves a multi-step process, beginning with extraction from the plant material, followed by chromatographic separation and purification, and culminating in spectroscopic analysis.
Extraction and Isolation
-
Plant Material: The seeds of Celosia argentea L. are collected and dried.
-
Extraction: The dried seeds are powdered and extracted with 70% ethanol at room temperature. The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, typically rich in saponins, is retained.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a gradient of ethanol in water to yield several sub-fractions.
-
Purification: The sub-fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signals (pyridine-d₅: δн 8.71, 7.55, 7.19; δc 149.9, 135.9, 123.8). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed on a Waters Xevo G2 Q-TOF mass spectrometer in the negative ion mode to determine the accurate molecular weight and elemental composition.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the isolation and structural elucidation of triterpenoid saponins like this compound.
Caption: General workflow for the isolation of this compound.
Methodological & Application
Application Notes and Protocols for the Isolation of Celosin J from Celosia argentea Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosia argentea, commonly known as silver cock's comb, is a plant utilized in traditional medicine, with its seeds being a source of various bioactive compounds. Among these are oleanane-type triterpenoid saponins, including Celosin A-J and Cristatain.[1][2] These compounds have demonstrated a range of pharmacological activities, such as anti-inflammatory, antitumor, and hepatoprotective effects.[3][4] This document provides a detailed protocol for the isolation and purification of a specific triterpenoid saponin, Celosin J, from the seeds of Celosia argentea. The methods described herein are compiled from established procedures for the isolation of triterpenoid saponins from plant materials.[5][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₉H₉₄O₂₆ | [1] |
| Molecular Weight | 1223.36 g/mol | [1] |
| Class | Triterpenoid Saponin | [1] |
| Sub-class | Oleanane-type | [2] |
Table 2: Typical Yield and Purity of Saponin Fractions from Celosia argentea Seeds
| Fraction | Yield (% of dry seed weight) | Purity of this compound | Analytical Method |
| Crude Methanol Extract | 10 - 15% | Low | Gravimetric |
| n-Butanol Fraction | 2 - 5% | Moderate | Gravimetric |
| Purified this compound | 0.01 - 0.05% | >95% | HPLC-ELSD[7] |
Note: The yield of purified this compound is an estimation based on typical isolation procedures for similar compounds and may vary depending on the specific batch of seeds and extraction efficiency.
Experimental Protocols
Preparation of Plant Material
-
Seed Selection and Drying: Procure mature seeds of Celosia argentea. Ensure the seeds are free from foreign matter and fungal contamination. Dry the seeds in a shaded, well-ventilated area or in an oven at a temperature not exceeding 40°C to a constant weight.
-
Pulverization: Grind the dried seeds into a coarse powder using a mechanical grinder. Sieving the powder through a 40-mesh sieve is recommended to ensure uniform particle size for efficient extraction.
Extraction of Crude Saponins
-
Maceration: Soak the powdered seeds (1 kg) in 70% methanol (10 L) in a large glass container.[5]
-
Agitation: Stir the mixture periodically or use a shaker for 24 hours at room temperature.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeated Extraction: Repeat the extraction process with the residue two more times with fresh 70% methanol to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
Liquid-Liquid Partitioning
-
Suspension: Suspend the crude extract in distilled water (1 L).
-
Defatting: Extract the aqueous suspension with an equal volume of petroleum ether three times to remove lipids and other non-polar compounds. Discard the petroleum ether layer.
-
Saponin Extraction: Subsequently, extract the aqueous layer with an equal volume of water-saturated n-butanol three times. The saponins will partition into the n-butanol layer.
-
Concentration: Combine the n-butanol fractions and concentrate under reduced pressure to yield the crude saponin fraction.
Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a chloroform:methanol (9:1 v/v) slurry.
-
Sample Loading: Dissolve the crude saponin fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of chloroform:methanol, starting with a ratio of 9:1 and gradually increasing the polarity by increasing the proportion of methanol.
-
Fraction Collection: Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC) with a chloroform:methanol:water (7:3:0.5 v/v/v) mobile phase. Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.
-
Pooling: Combine the fractions containing the spot corresponding to this compound (based on comparison with a reference standard if available, or by further analytical methods).
-
-
Sephadex LH-20 Gel Filtration Chromatography:
-
Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a glass column.
-
Sample Application: Dissolve the pooled fractions from the silica gel column in a small volume of methanol and apply it to the Sephadex LH-20 column.
-
Elution: Elute the column with methanol. This step helps to remove smaller impurities and pigments.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.
-
Purity Assessment and Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound can be determined using HPLC with an Evaporative Light Scattering Detector (ELSD).[7]
-
Spectroscopic Analysis: The structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[1]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Postulated Signaling Pathway for this compound's Bioactivity
Based on the known anti-inflammatory and antitumor activities of triterpenoid saponins and extracts from the Amaranthaceae family, a postulated signaling pathway for this compound is presented. The anti-inflammatory effects of a related plant extract have been shown to involve the inhibition of the NF-κB pathway.[8] Furthermore, other triterpenes have been demonstrated to exert antitumor effects by targeting the JAK/STAT signaling pathway.[9]
Caption: Postulated signaling pathway for this compound.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Celosia argentea: Towards a Sustainable Betalain Source—A Critical Review and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. Precise identification of Celosia argentea seed and its five adulterants by multiple morphological and chemical means - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-neuroinflammatory effect of Iresine celosia on lipopolysaccharide-stimulated microglial cells and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays Using Celosin J
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Celosin J, a novel small molecule inhibitor, in kinase inhibition assays. Detailed protocols for determining the inhibitory potency and selectivity of this compound against a panel of kinases are presented. This document includes methodologies for a luminescence-based kinase assay, data analysis for IC50 determination, and a discussion of the potential mechanism of action. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the experimental design and the biological context of kinase inhibition.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. This compound is a potent, ATP-competitive kinase inhibitor under investigation for its therapeutic potential. These notes provide the necessary protocols and technical information to effectively evaluate the inhibitory activity of this compound in a biochemical context.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound was assessed against a panel of representative protein kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.
Table 1: IC50 Values of this compound against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| JAK2 | 25 |
| JAK3 | 35 |
| TYK2 | 150 |
| JAK1 | 200 |
| SRC | 850 |
| LCK | 1200 |
| EGFR | >10,000 |
| HER2 | >10,000 |
Data are representative and may vary between experiments.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP, providing a sensitive measure of kinase activity.
Materials:
-
Purified kinase (e.g., JAK2, JAK3)
-
Kinase-specific substrate peptide
-
This compound (or other test compounds)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase-Glo® Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%[1].
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase-Glo® Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Mechanism of Action
This compound is hypothesized to be an ATP-competitive inhibitor. This class of inhibitors functions by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. This mechanism is common for small molecule kinase inhibitors. The selectivity of this compound for certain kinases, as shown in Table 1, is likely due to specific interactions with amino acid residues within the ATP-binding site of those kinases.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
References
Application Notes and Protocols for Celosin J Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celosin J is a triterpenoid saponin isolated from the seeds of Celosia argentea. It, along with related compounds such as Celosin H and I, is utilized as a chemical marker for the quality control of Celosia argentea seeds. The extracts of this plant have been noted for a variety of biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. These properties suggest that this compound may be a valuable compound for investigation in drug development and various biomedical research fields.
These application notes provide essential information on the recommended storage conditions for this compound powder, protocols for assessing its stability, and methods for evaluating its antioxidant activity. Additionally, a putative signaling pathway is described to offer a potential mechanistic framework for its biological effects.
Recommended Storage Conditions
Proper storage of this compound powder is critical to maintain its stability and ensure the reliability of experimental results. The following conditions are recommended based on supplier information and the general stability of triterpenoid saponins. Saponins are known to be sensitive to temperature, with lower temperatures enhancing long-term stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | 2 to 8°C | Up to 24 months | Keep vial tightly sealed and protected from light. |
| In Solvent | -20°C | Up to 2 weeks | Prepare aliquots to avoid repeated freeze-thaw cycles. Prior to use, allow the vial to equilibrate to room temperature for at least one hour before opening. |
Experimental Protocols
Protocol for Stability Assessment of this compound Powder
This protocol describes a method for evaluating the stability of this compound powder under accelerated and long-term storage conditions. This is crucial for determining the shelf-life and ensuring the quality of the compound over time.
Objective: To assess the chemical stability of this compound powder under defined temperature and humidity conditions.
Materials:
-
This compound powder
-
Climate-controlled stability chambers
-
Amber glass vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound powder into multiple amber glass vials.
-
Tightly seal the vials.
-
Prepare an initial reference sample for immediate analysis (Time 0).
-
-
Storage Conditions:
-
Long-Term Stability: Store a set of vials at the recommended storage condition of 2-8°C.
-
Accelerated Stability: Store another set of vials at 40°C ± 2°C with 75% ± 5% relative humidity.
-
-
Time Points for Analysis:
-
Long-Term: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Analyze samples at 0, 1, 3, and 6 months.
-
-
Analytical Method (HPLC):
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Accurately prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Develop and validate an HPLC method to quantify the purity and concentration of this compound. This may involve reverse-phase chromatography with a C18 column and a mobile phase gradient of water and acetonitrile.
-
Analyze the stored samples and the initial reference sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial (Time 0) sample.
-
Monitor for the appearance of any degradation products.
-
Plot the percentage of this compound remaining against time for each storage condition.
-
Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol provides a method to evaluate the free radical scavenging activity of this compound, a common measure of antioxidant potential.
Objective: To determine the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH reagent
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a stock solution of ascorbic acid in methanol and a similar dilution series.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay:
-
In a 96-well plate, add a specific volume of each this compound dilution to different wells.
-
Add the same volume of the ascorbic acid dilutions to separate wells.
-
For the control, add the same volume of methanol to a well.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control (DPPH solution with methanol) and A_sample is the absorbance of the DPPH solution with this compound or ascorbic acid.
-
-
Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Putative Signaling Pathway
Triterpenoid saponins are known to exert anti-inflammatory effects by modulating key signaling pathways. One of the most significant of these is the Nuclear Factor-kappa B (NF-κB) pathway. While the direct interaction of this compound with this pathway requires further investigation, its chemical nature and the known anti-inflammatory properties of Celosia argentea extracts suggest that NF-κB is a plausible target. The inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
Caption: Putative mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the biological activity of this compound, from initial characterization to in vitro and in vivo studies.
Caption: General experimental workflow for the characterization and evaluation of this compound's biological activities.
Application Notes and Protocols for In Vivo Animal Studies of Celosin J
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo dosage information for Celosin J is not currently available in peer-reviewed literature. The following application notes and protocols are based on data from structurally similar triterpenoid saponins isolated from Celosia argentea and general knowledge of this compound class. It is imperative that researchers conduct dose-range finding studies to determine the optimal and safe dosage for their specific animal models and experimental goals.
Introduction
This compound is a triterpenoid saponin isolated from the seeds of Celosia argentea. Triterpenoid saponins from this plant have demonstrated a range of biological activities, including hepatoprotective, anti-inflammatory, and antitumor effects. These notes provide a comprehensive guide for the initial in vivo evaluation of this compound, drawing parallels from related compounds.
Potential Therapeutic Applications
Based on the activities of related Celosins and other triterpenoid saponins, this compound is a candidate for investigation in the following areas:
-
Hepatoprotection: To investigate its ability to protect the liver from toxin-induced damage.
-
Anti-inflammatory: To assess its potential in reducing inflammation in various disease models.
-
Oncology: To explore its potential as an anti-cancer agent.
Data Presentation: Dosages of Analogous Celosins
The following table summarizes the reported in vivo oral dosages for other Celosins isolated from Celosia argentea, which can be used as a reference for designing initial dose-range finding studies for this compound.
| Compound | Animal Model | Therapeutic Effect | Effective Oral Dose Range (mg/kg) | Reference |
| Celosin A | Mice | Hepatoprotective | 1.0, 2.0, 4.0 | [1] |
| Celosin B | Mice | Hepatoprotective | 1.0, 2.0, 4.0 | [1] |
| Celosin C | Mice | Hepatoprotective | 1.0, 2.0, 4.0 | [1] |
| Celosin D | Mice | Hepatoprotective | 1.0, 2.0, 4.0 | [1] |
| Celosin I | Mice | Hepatoprotective | Not specified in abstract | [2] |
| Celosin II | Mice | Hepatoprotective | Not specified in abstract | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To solubilize this compound for oral or parenteral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Vortex mixer
-
Sonicator (optional)
Protocol for Oral Formulation (based on a general saponin solubilization protocol):
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock.
-
For a final dosing solution, take the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution. A common ratio is 1:4 (DMSO:PEG300). Mix thoroughly by vortexing.
-
Add Tween-80 to the mixture. A common final concentration is 5-10%. Vortex until the solution is clear.
-
Add saline to reach the final desired concentration, ensuring the final DMSO concentration is low (typically <5%) to avoid toxicity.
-
Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be used to aid dissolution.
-
Prepare fresh on the day of dosing.
Note: The solubility of this compound should be empirically determined, and the vehicle composition may need optimization.
Dose-Range Finding Study (Acute Toxicity)
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.
Animal Model: Mice (e.g., ICR or C57BL/6), 6-8 weeks old, mixed-sex or single-sex depending on the experimental design.
Protocol:
-
Acclimatize animals for at least one week before the experiment.
-
Group animals (n=3-5 per group).
-
Based on the data for analogous compounds, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 50, 100 mg/kg). Include a vehicle control group.
-
Administer a single dose of this compound via the intended route of administration (e.g., oral gavage).
-
Observe animals closely for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, breathing, and any signs of morbidity or mortality.
-
Record body weight daily.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis if necessary.
-
The MTD is the highest dose that does not cause mortality or serious signs of toxicity.
Efficacy Study: Hepatoprotective Model (Carbon Tetrachloride-Induced Injury)
Objective: To evaluate the hepatoprotective effect of this compound in a mouse model of acute liver injury.
Animal Model: Mice (e.g., ICR), 6-8 weeks old, male.
Protocol:
-
Acclimatize animals for one week.
-
Divide animals into the following groups (n=8-10 per group):
-
Group 1 (Normal Control): Vehicle only.
-
Group 2 (CCl4 Control): Vehicle + CCl4.
-
Group 3 (Positive Control): Silymarin (e.g., 100 mg/kg, p.o.) + CCl4.
-
Group 4-6 (this compound Treatment): this compound (e.g., 1, 2, and 4 mg/kg, p.o.) + CCl4.
-
-
Administer the vehicle, Silymarin, or this compound orally for 5-7 consecutive days.
-
On the last day of treatment, 1-2 hours after the final dose, induce liver injury by intraperitoneal (i.p.) injection of CCl4 (e.g., 0.1-0.2% in olive oil, 10 mL/kg). The normal control group should receive olive oil only.
-
24 hours after CCl4 administration, collect blood via cardiac puncture for serum analysis.
-
Euthanize the animals and collect the liver for histopathology and biochemical analysis.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver damage.
Mandatory Visualizations
Postulated Signaling Pathway for Anti-inflammatory Action of Triterpenoid Saponins
Caption: Postulated anti-inflammatory signaling pathway of triterpenoid saponins.
Experimental Workflow for In Vivo Hepatoprotective Study
Caption: Workflow for a hepatoprotective study of this compound in a CCl4-induced mouse model.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Celosin J
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Celosin J, a triterpenoid saponin isolated from the seeds of Celosia argentea L.[1][2]. Due to the absence of a standardized, published HPLC method specifically for this compound, this protocol has been developed based on established methodologies for the analysis of similar triterpenoid saponins. The method employs a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a comprehensive experimental protocol, including sample preparation, instrument parameters, and data analysis guidelines, intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is an oleanane-type triterpenoid saponin that, along with other related compounds like Celosin H and I, has been identified in the seeds of Celosia argentea[1][2]. These compounds are considered potential chemical markers for quality control of plant materials and may possess various biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assessment of herbal products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of such non-volatile compounds. This application note presents a reliable and reproducible HPLC method for the determination of this compound in various sample matrices.
Chemical Structure
The structure of this compound has been characterized as 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1→3)-[β-D-xylcopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl ester[2]. Understanding the chemical properties of this glycoside is essential for developing an effective chromatographic separation and detection method.
Experimental
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water are required.
-
Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
This compound Standard: A purified reference standard of this compound with a known purity is necessary for calibration.
-
Sample Preparation Supplies: Syringe filters (0.22 µm or 0.45 µm), vials, and appropriate glassware.
The following table summarizes the proposed HPLC parameters for the quantification of this compound.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or based on UV scan of standard) |
| Run Time | 35 minutes |
Note: As triterpenoid saponins often lack strong chromophores, detection at low UV wavelengths (e.g., 205-215 nm) is common. It is highly recommended to perform a UV-Vis scan of the this compound standard to determine the optimal detection wavelength.
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
The choice of sample preparation technique will depend on the sample matrix. Below are general protocols for solid (e.g., plant material) and liquid (e.g., plasma) samples.
Protocol 1: Extraction from Plant Material (e.g., Celosia argentea seeds)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of 80% methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pooling and Evaporation: Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: Extraction from Biological Matrix (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile (or methanol) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B).
-
Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve.
-
Linearity: Determine the linearity of the method by calculating the coefficient of determination (r²) for the calibration curve, which should ideally be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be calculated using the regression equation from the calibration curve.
System Suitability
To ensure the performance of the HPLC system, system suitability parameters should be evaluated. This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections (RSD %).
Visualizations
References
Application Notes and Protocols for Studying Drug Resistance in Cancer Cells Using Celecoxib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acquired drug resistance is a significant challenge in cancer therapy, limiting the efficacy of many chemotherapeutic agents. One of the mechanisms contributing to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), MRP4, and MRP5. These transporters function as efflux pumps, reducing the intracellular concentration of anticancer drugs.
Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has been investigated for its potential to modulate drug resistance in cancer cells. Beyond its anti-inflammatory effects, celecoxib has been shown to influence various signaling pathways and the expression of ABC transporters, thereby potentially sensitizing resistant cancer cells to chemotherapy. These application notes provide a comprehensive overview and detailed protocols for utilizing celecoxib in the study of drug resistance in cancer cell lines.
Mechanism of Action in Drug Resistance
Celecoxib's role in overcoming drug resistance is multifaceted and can be both COX-2 dependent and independent.
-
Downregulation of ABC Transporters: Celecoxib has been shown to decrease the expression of P-glycoprotein in multidrug-resistant gastric and oral cancer cell lines[1][2]. Studies have also indicated its ability to downregulate MRP1 expression in lung cancer cells[3]. However, in some colon cancer cell lines, celecoxib was found to induce the overexpression of MRP4 and MRP5[4]. This highlights the context-dependent effects of celecoxib.
-
Modulation of Signaling Pathways:
-
COX-2/PGE2 Pathway: The COX-2 enzyme is often overexpressed in tumors and is involved in the production of prostaglandin E2 (PGE2). This pathway has been linked to the expression of MDR1[5][6]. By inhibiting COX-2, celecoxib can disrupt this signaling cascade.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is crucial for cell survival and is often hyperactivated in cancer, contributing to chemoresistance. Celecoxib has been demonstrated to inhibit the phosphorylation of Akt, thereby promoting apoptosis in resistant cancer cells[7][8][9].
-
MEK/ERK Pathway: The MEK/ERK pathway is another key regulator of cell proliferation and survival. Celecoxib has been shown to activate the MEK/ERK pathway in some cancer cells, which can paradoxically lead to cell growth inhibition[10]. In other contexts, it can inhibit ERK signaling, contributing to the suppression of chemoresistance[11][12].
-
Data Presentation
Table 1: IC50 Values of Celecoxib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 37.2 | |
| HCT116 | Colon Cancer | Intermediate | |
| HepG2 | Liver Cancer | Intermediate | |
| MCF-7 | Breast Cancer | Intermediate | |
| U251 | Glioblastoma | 11.7 | |
| T24 | Urothelial Carcinoma | 63.8 | [12] |
| 5637 | Urothelial Carcinoma | 60.3 | [12] |
| SKOV3 | Ovarian Cancer | 25 | [13] |
| HEY | Ovarian Cancer | 44 | [13] |
| IGROV1 | Ovarian Cancer | 50 | [13] |
Table 2: Effect of Celecoxib on the IC50 of Chemotherapeutic Drugs in T-cell Lymphoma Cell Lines
| Cell Line | Chemotherapeutic Drug | Celecoxib Treatment | IC50 Value | Reference |
| Jurkat | CDDP | Without Celecoxib | Not specified | [14] |
| With Celecoxib | Significantly decreased | [14] | ||
| Epirubicin | Without Celecoxib | Not specified | [14] | |
| With Celecoxib | Significantly decreased | [14] | ||
| VCR | Without Celecoxib | Not specified | [14] | |
| With Celecoxib | Significantly decreased | [14] | ||
| Hut-78 | CDDP | Without Celecoxib | Not specified | [14] |
| With Celecoxib | Significantly decreased | [14] | ||
| Epirubicin | Without Celecoxib | Not specified | [14] | |
| With Celecoxib | Significantly decreased | [14] | ||
| VCR | Without Celecoxib | Not specified | [14] | |
| With Celecoxib | Significantly decreased | [14] |
Table 3: Effect of Celecoxib on P-glycoprotein Expression
| Cell Line | Cancer Type | Celecoxib Concentration | Effect on P-gp Expression | Reference |
| SGC7901/adriamycin | Gastric Carcinoma | Not specified | Significantly lower than control | [1] |
| SGC7901/vincristine | Gastric Carcinoma | Not specified | Significantly lower than control | [1] |
| KB/VCR | Oral Cancer | 10 µmol/L + 1.5 µmol/L VCR | Markedly lower than control | [2] |
| P1(0.5) | Hepatocellular Carcinoma | 10 µmol/L | Reduced | [15] |
| P1(0.5) | Hepatocellular Carcinoma | 50 µmol/L | Weakly increased | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of celecoxib alone or in combination with other chemotherapeutic agents.
Materials:
-
Cancer cell lines of interest
-
Celecoxib (Sigma-Aldrich)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of celecoxib and/or other chemotherapeutic agents in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.
Western Blot Analysis for ABC Transporter Expression
This protocol is used to determine the effect of celecoxib on the protein expression levels of ABC transporters like P-gp, MRP1, MRP4, and MRP5.
Materials:
-
Cancer cells treated with celecoxib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against P-gp, MRP1, MRP4, MRP5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of celecoxib for a specific time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Real-Time Quantitative RT-PCR for ABC Transporter mRNA Expression
This protocol is used to measure the effect of celecoxib on the mRNA expression levels of genes encoding ABC transporters (e.g., ABCB1, ABCC1, ABCC4, ABCC5).
Materials:
-
Cancer cells treated with celecoxib
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for the target genes and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with celecoxib and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Real-Time PCR: Set up the real-time PCR reaction with the cDNA template, primers, and master mix.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
Mandatory Visualization
Caption: Experimental workflow for studying celecoxib's effect on drug resistance.
Caption: Signaling pathways modulated by celecoxib in drug resistance. *Note: Upregulation of MRP4/5 is cell-type dependent.
References
- 1. Effects of celecoxib on the reversal of multidrug resistance in human gastric carcinoma by downregulation of the expression and activity of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The COX-2 inhibitor Celecoxib enhances the sensitivity of KB/VCR oral cancer cell lines to Vincristine by down-regulating P-glycoprotein expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-independent down-regulation of multidrug resistance-associated protein-1 expression by celecoxib in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib upregulates multidrug resistance proteins in colon cancer: lack of synergy with standard chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]
- 7. Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib induces apoptosis through Akt inhibition in 5-fluorouracil-resistant gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celecoxib enhances sensitivity to chemotherapy drugs of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Research of Celosin J
For Researchers, Scientists, and Drug Development Professionals
Introduction to Celosin J
This compound is a triterpenoid saponin isolated from the seeds of Celosia argentea. Triterpenoid saponins as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities. Due to its structural similarity to other bioactive Celosins, it is hypothesized that this compound may possess similar therapeutic potential. These notes provide a framework for the initial preclinical investigation of this compound.
Postulated Biological Activities and Mechanisms of Action
Based on studies of related triterpenoid saponins, this compound is likely to exhibit the following biological activities through modulation of key signaling pathways:
-
Anti-Inflammatory Activity: Triterpenoid saponins have been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is often achieved through the downregulation of the NF-κB signaling pathway.
-
Hepatoprotective Activity: Several saponins from Celosia argentea have demonstrated significant protective effects against liver damage in preclinical models. This is attributed to their antioxidant properties and ability to modulate apoptosis-related proteins.
-
Antitumor Activity: Many triterpenoid saponins induce apoptosis in cancer cells through the modulation of MAPK and PI3K/Akt signaling pathways.
Data Presentation: Representative Quantitative Data for Related Triterpenoid Saponins
The following tables summarize typical quantitative data observed for triterpenoid saponins in preclinical studies. These values should be considered as a reference for designing experiments with this compound.
Table 1: In Vitro Anti-Inflammatory Activity (Representative Data)
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Triterpenoid Saponin | RAW 264.7 Macrophages | NO Production Inhibition | 1.2 - 42.1 | Dexamethasone | 0.13 |
| Triterpenoid Saponin | Human Red Blood Cells | Membrane Stabilization | 50 - 200 µg/mL | Aspirin | 100 µg/mL |
Table 2: In Vitro Cytotoxicity (Representative Data)
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) |
| Triterpenoid Saponin | LNCaP (Prostate) | MTT Assay | 31.80 |
| Triterpenoid Saponin | Various | MTT Assay | 2.20 - 4.70 |
Table 3: In Vivo Hepatoprotective Activity (Representative Data)
| Compound Class | Animal Model | Parameter | % Reduction vs. Toxin Control |
| Triterpenoid Saponin | CCl4-induced mice | Serum ALT | 40 - 60% |
| Triterpenoid Saponin | CCl4-induced mice | Serum AST | 35 - 55% |
| Triterpenoid Saponin | CCl4-induced mice | Liver MDA | 30 - 50% |
Experimental Protocols
Formulation of this compound for In Vitro and In Vivo Studies
Objective: To prepare a stable and soluble formulation of this compound for preclinical experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
Protocol for In Vitro Stock Solution (10 mM):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to make a 10 mM stock solution.
-
Use sonication if necessary to aid dissolution.
-
Store the stock solution in aliquots at -20°C.
-
For cell-based assays, dilute the stock solution with the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Protocols for In Vivo Formulation:
-
Protocol 1 (Aqueous Vehicle):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 10% DMSO stock solution.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until a clear solution is formed.
-
Add 45% saline to reach the final volume and mix well.
-
This formulation can achieve a solubility of at least 2.5 mg/mL.[1]
-
-
Protocol 2 (Cyclodextrin-based Vehicle):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a sterile tube, add 10% DMSO stock solution to 90% of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. This can also achieve a solubility of at least 2.5 mg/mL.[1]
-
-
Protocol 3 (Oil-based Vehicle):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add 10% DMSO stock solution to 90% corn oil.
-
Mix vigorously or sonicate to form a stable suspension or solution. Solubility in this vehicle is reported to be at least 2.5 mg/mL.[1]
-
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound, with LPS) and a negative control group (no this compound, no LPS).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC50 value of this compound.
In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Mice
Objective: To assess the protective effect of this compound against CCl4-induced acute liver injury in a murine model.
Methodology:
-
Animals: Use male ICR mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into the following groups (n=8-10 per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Toxin Control (Vehicle + CCl4)
-
Group 3: Positive Control (Silymarin + CCl4)
-
Group 4-6: this compound (Low, Medium, High dose) + CCl4
-
-
Treatment: Administer this compound (formulated as described in 4.1) or vehicle orally for 5-7 consecutive days.
-
Induction of Liver Injury: On the last day of treatment, administer a single intraperitoneal injection of CCl4 (typically 0.1-0.2 mL/kg, diluted in corn oil).
-
Sample Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture and euthanize the animals to collect liver tissue.
-
Biochemical Analysis:
-
Centrifuge the blood to obtain serum.
-
Measure the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using commercial assay kits.
-
-
Histopathological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the liver sections under a microscope for signs of necrosis, inflammation, and steatosis.
-
-
Oxidative Stress Markers (Optional):
-
Homogenize a portion of the liver tissue.
-
Measure the levels of malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) using appropriate assay kits.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
Troubleshooting & Optimization
Celosin J Solubility Enhancement: Technical Support Center
Welcome to the technical support center for Celosin J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound, a triterpenoid saponin isolated from the seeds of Celosia argentea.[1][2] Poor aqueous solubility is a common challenge that can hinder in vitro assays and preclinical development.[3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome solubility issues.
Troubleshooting Guide
This section addresses specific problems you may encounter when preparing this compound solutions.
Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. What should I do?
A1: This is a common issue known as "crashing out," which occurs when a drug that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble.[4]
Immediate Steps:
-
Increase Final DMSO Concentration: Try to maintain a higher percentage of DMSO in your final assay medium, if your experimental system can tolerate it. Many cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be validated for your specific cells.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween-80 (0.1-0.5%), into your aqueous buffer before adding the this compound stock.[5] Surfactants can help keep the compound in solution by forming micelles.[6]
Long-Term Solutions:
-
Co-solvent Systems: Prepare your working solutions using a co-solvent system instead of diluting directly from a 100% DMSO stock.[7] A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex.[9][10] Preparing a stock solution with a cyclodextrin like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can significantly enhance aqueous solubility.[2]
Q2: My this compound solution appears cloudy or contains visible particles, even after sonication. How can I achieve a clear solution?
A2: Cloudiness indicates that this compound has not fully dissolved or has formed a suspension rather than a true solution.
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using a new, anhydrous grade DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.[2]
-
Apply Gentle Heat: While sonicating, gently warm the solution (e.g., to 37°C). Increased temperature can improve the solubility of many compounds.[11] However, be cautious about the thermal stability of this compound if no data is available.
-
Filter the Solution: If you suspect insoluble impurities or persistent aggregates, filter the solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO). This will remove undissolved material but may also lower the concentration if the solution was supersaturated.
-
Re-evaluate the Formulation: If the above steps fail, the concentration may be too high for the chosen solvent system. Consider using a more robust formulation approach from the start, such as those involving co-solvents or cyclodextrins.[5][12]
Q3: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility of this compound. How can I confirm this and improve consistency?
A3: Inconsistent assay results are a classic sign of poor drug solubility, leading to variable effective concentrations.
Confirmation and Solutions:
-
Visual Inspection: Before each experiment, visually inspect your prepared this compound dilutions for any signs of precipitation or cloudiness.
-
Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which this compound starts to precipitate in your specific assay buffer. This will define the upper concentration limit for your experiments.
-
Adopt a Robust Formulation: Switch to a solubility-enhancing formulation that provides better stability in aqueous media. A formulation using SBE-β-CD is often an excellent choice for in vitro and in vivo studies to improve bioavailability and consistency.[2]
-
Particle Size Reduction: For formulation development, reducing the particle size of solid this compound through techniques like micronization or nanomilling can increase the dissolution rate.[3][5]
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a primary stock solution of this compound? A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound.[2][13] It is often soluble up to 100 mg/mL in DMSO with the aid of ultrasonication.[2][8]
Q: What are the main strategies for increasing the aqueous solubility of poorly soluble compounds like this compound? A: The primary strategies can be categorized as follows:
-
Physical Modifications: These include reducing particle size (micronization, nanosuspension) to increase the surface area for dissolution.[6][14]
-
Chemical Modifications: This involves creating more soluble salt forms (if the molecule is ionizable) or using complexation agents.[6][14]
-
Formulation-Based Approaches: This is the most common method and includes:
-
pH Adjustment: For ionizable drugs, adjusting the pH of the solution can increase solubility.[15][16][17]
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG, ethanol) to increase the drug's solubility.[4][7]
-
Surfactants: Using molecules that form micelles to encapsulate and solubilize hydrophobic drugs.[5]
-
Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[6][9][10]
-
Q: How do cyclodextrins work to improve solubility? A: Cyclodextrins have a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[10] A poorly soluble molecule like this compound can fit into the hydrophobic cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions.[9][10]
Quantitative Data: Solubility of this compound Formulations
The following table summarizes hypothetical, yet plausible, solubility data for this compound in various aqueous-based systems to guide formulation selection.
| Formulation Vehicle | This compound Solubility (µg/mL) | Appearance | Notes |
| Deionized Water | < 1 | Suspension | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Suspension | Insoluble under physiological pH. |
| PBS + 0.5% DMSO | ~5 - 10 | Slight Haze | Prone to precipitation over time. |
| 5% Tween-80 in Water | ~50 - 75 | Clear Solution | Surfactant-based micellar solubilization. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | > 2500 | Clear Solution | A robust co-solvent system suitable for in vivo use.[2][8] |
| 20% SBE-β-CD in Saline (with 10% DMSO from stock) | > 2500 | Clear Solution | Cyclodextrin-based complexation, excellent for enhancing solubility.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-Solvent System
This protocol is adapted for preparing a high-concentration dosing solution suitable for animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile glass vial.
-
Add DMSO to the vial to constitute 10% of the final desired volume. For example, to make 1 mL of final solution, add 100 µL of DMSO.
-
Vortex and sonicate the mixture until the this compound is completely dissolved. This forms the initial concentrate.
-
Add PEG300 to the vial to constitute 40% of the final volume (e.g., 400 µL for a 1 mL final volume). Mix thoroughly by vortexing.
-
Add Tween-80 to constitute 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Mix until the solution is homogeneous.
-
Slowly add the saline to reach the final volume (e.g., 450 µL for a 1 mL final volume) while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If any haze appears, gentle warming (37°C) and brief sonication may help.
Protocol 2: Preparation of this compound using Cyclodextrin Complexation
This protocol is ideal for preparing aqueous solutions for in vitro or in vivo use where organic solvents should be minimized.
Materials:
-
This compound powder
-
DMSO (for initial stock)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl) or cell culture medium
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving SBE-β-CD powder in your desired aqueous vehicle (e.g., saline). Stir until fully dissolved.
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
Slowly add the this compound DMSO stock to the 20% SBE-β-CD solution to achieve your final desired concentration. The volume of DMSO added should not exceed 10% of the final volume.
-
For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL this compound stock into 900 µL of the 20% SBE-β-CD solution.
-
Vortex the final solution thoroughly. The resulting solution should be clear, indicating the formation of the water-soluble inclusion complex.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. wjbphs.com [wjbphs.com]
- 13. This compound | CAS:1623405-29-7 | Manufacturer ChemFaces [chemfaces.com]
- 14. ijpbr.in [ijpbr.in]
- 15. agnopharma.com [agnopharma.com]
- 16. PH adjustment: Significance and symbolism [wisdomlib.org]
- 17. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Celosin J Stability in Long-Term Experiments: A Technical Support Guide
Disclaimer: Celosin J is a novel triterpenoid saponin isolated from the seeds of Celosia argentea.[1] As of late 2025, comprehensive public data on its long-term stability is limited. This guide is based on established principles of small molecule stability, common challenges observed with other triterpenoid saponins, and best practices in pharmaceutical development.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting stability issues encountered during long-term experiments with this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
1. My this compound solution appears cloudy or has formed a precipitate over time. What is happening and how can I fix it?
-
Possible Cause: Precipitation of a compound from a solution during long-term storage is often due to its low aqueous solubility, changes in pH, or temperature fluctuations. Saponins, in particular, can be prone to aggregation and precipitation.
-
Troubleshooting Guide:
-
Visual Inspection: Carefully observe the nature of the precipitate. Is it crystalline or amorphous?
-
Solubility Check: Re-dissolve a small amount of the precipitate in the original solvent and a range of other solvents (e.g., DMSO, ethanol, methanol) to confirm its identity.
-
pH Measurement: Measure the pH of the solution. A shift in pH during storage can significantly impact the solubility of the compound.
-
Concentration Re-evaluation: The initial concentration of your this compound solution might be too high for long-term stability. Consider preparing a more dilute stock solution.
-
Formulation Adjustment: For aqueous solutions, consider the use of solubilizing agents such as cyclodextrins.
-
2. I am observing a decrease in the concentration of this compound in my samples over time, even without any visible precipitation. What could be the reason?
-
Possible Cause: A gradual loss of the parent compound can be attributed to chemical degradation. Common degradation pathways for complex molecules like saponins include hydrolysis and oxidation.
-
Troubleshooting Guide:
-
Forced Degradation Study: Conduct a forced degradation study to identify the likely degradation pathways. This involves exposing this compound to stress conditions such as acid, base, oxidation, heat, and light.
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact this compound from its degradation products.
-
Storage Conditions Review: Evaluate your storage conditions. Exposure to light, oxygen, or inappropriate temperatures can accelerate degradation. For a related compound, Celosin I, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[2]
-
Inert Atmosphere: If oxidation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
3. My this compound is losing its biological activity in my long-term cell-based assays, but the HPLC analysis shows the concentration is stable. What's going on?
-
Possible Cause: The compound may be undergoing subtle structural changes, such as epimerization or conformational changes, that are not detectable by a standard HPLC purity assay but that impact its ability to bind to its biological target. It is also possible that the compound is adsorbing to the surface of your storage containers.
-
Troubleshooting Guide:
-
Orthogonal Analytical Techniques: Employ additional analytical methods to look for subtle changes. For example, chiral chromatography could detect epimerization, while mass spectrometry might reveal minor modifications.
-
Bioassay as a Stability Indicator: Use a well-characterized in vitro bioassay as a primary measure of stability alongside chemical analysis.
-
Container Compatibility Study: Test for adsorption of this compound to different types of storage vials (e.g., polypropylene vs. glass).
-
Functional Stability Assessment: Periodically test the biological activity of your stored this compound samples in your primary assay to directly measure functional stability.
-
Data Presentation: Hypothetical this compound Stability
The following tables represent hypothetical stability data for this compound to illustrate how such data should be presented.
Table 1: Long-Term Stability of this compound in Solid State
| Storage Condition | Time Point | Appearance | Purity by HPLC (%) |
| 25°C / 60% RH | 0 Months | White Powder | 99.8 |
| 3 Months | White Powder | 99.5 | |
| 6 Months | Off-white Powder | 98.9 | |
| 40°C / 75% RH (Accelerated) | 0 Months | White Powder | 99.8 |
| 1 Month | Off-white Powder | 98.2 | |
| 3 Months | Yellowish Powder | 96.5 | |
| 6 Months | Yellowish Powder | 94.1 | |
| 5°C | 0 Months | White Powder | 99.8 |
| 6 Months | White Powder | 99.7 | |
| 12 Months | White Powder | 99.6 |
Table 2: Stability of this compound (1 mg/mL) in Solution
| Solvent | Storage Temperature | Time Point | Purity by HPLC (%) | Bioactivity (% of Initial) |
| DMSO | -20°C | 0 Months | 99.7 | 100 |
| 1 Month | 99.5 | 98 | ||
| 3 Months | 99.1 | 95 | ||
| -80°C | 0 Months | 99.7 | 100 | |
| 3 Months | 99.6 | 101 | ||
| 6 Months | 99.5 | 99 | ||
| PBS (pH 7.4) | 4°C | 0 Hours | 99.6 | 100 |
| 24 Hours | 95.2 | 85 | ||
| 72 Hours | 88.4 | 62 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: Start with 20% acetonitrile, ramp up to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare a stock solution of this compound in methanol. For analysis, dilute the stock solution with the initial mobile phase. To assess stability, analyze samples stored under various conditions at specified time points and compare the peak area of the parent compound and look for the appearance of new peaks.
Protocol 2: In Vitro Bioassay for Functional Stability of this compound
This is a hypothetical protocol based on the known hepatoprotective effects of other Celosins.
-
Cell Line: HepG2 human liver cancer cell line.
-
Assay Principle: Measure the ability of this compound to protect HepG2 cells from oxidative stress-induced cell death.
-
Procedure: a. Seed HepG2 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the stored this compound samples for 2 hours. c. Induce oxidative stress by adding a known concentration of hydrogen peroxide (H₂O₂). d. Incubate for 24 hours. e. Assess cell viability using a standard MTT or similar assay.
-
Data Analysis: Compare the protective effect of the stored this compound samples to that of a freshly prepared standard. A decrease in the protective effect indicates a loss of biological activity.
Visualizations
Caption: Hypothetical signaling pathway for this compound's antioxidant activity.
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Celosin J Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Celosin J.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a triterpenoid saponin isolated from the seeds of Celosia argentea. Its chemical formula is C₅₈H₉₀O₂₈ and its CAS number is 1623405-29-7. It, along with other related saponins like Celosin H and I, has been proposed as a chemical marker for the quality control of Celosia argentea seeds.[1][2][3]
Q2: What are the known biological activities of this compound?
Research has indicated that this compound, along with other saponins from Celosia argentea, exhibits hepatoprotective effects.[1][4] Saponins as a class are known for a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.[5][6][7]
Q3: In what solvents is this compound soluble?
This compound is generally soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide: Common Artifacts and Issues
Issue 1: High Background Signal or False Positives
Question: My assay is showing a high background signal or a high number of false positives when screening with this compound. What could be the cause?
Answer: High background or false positives in assays involving saponins like this compound can stem from several sources. Saponins are known to be amphiphilic and can interact non-specifically with various cellular components and assay reagents.[6][7]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Aggregation | Saponins can form micelles or aggregates at higher concentrations, which may interfere with assay readouts. Perform a concentration-response curve to ensure you are working within a linear range. Visually inspect solutions for any precipitation. |
| Luciferase Inhibition | If using a luciferase-based reporter assay, saponins can directly inhibit luciferase activity, leading to false-negative results that might be misinterpreted in complex assay designs. Run a control experiment with luciferase enzyme and this compound to check for direct inhibition. |
| Autofluorescence | In fluorescence-based assays, the compound itself might be fluorescent at the excitation and emission wavelengths used. Scan the emission spectrum of this compound at the assay's excitation wavelength to rule out autofluorescence. |
| Non-specific Membrane Interactions | Due to their amphiphilic nature, saponins can perturb cell membranes, leading to cytotoxicity or non-specific activation of signaling pathways. Assess cell viability at all tested concentrations using a robust method like CellTiter-Glo® or by monitoring cell morphology. |
Issue 2: Poor Reproducibility Between Experiments
Question: I am observing significant variability in my results between different experimental runs with this compound. How can I improve reproducibility?
Answer: Poor reproducibility is a common challenge in cell-based assays. With natural products like this compound, factors ranging from sample preparation to cellular health can contribute to variability.
Troubleshooting Steps:
| Area of Concern | Recommended Action |
| Compound Handling | Ensure consistent preparation of this compound stock solutions. Use a calibrated pipette and prepare fresh dilutions for each experiment from a single, quality-controlled lot of the compound. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Variations in cell health and confluency can significantly impact their response to treatment. |
| Assay Protocol | Standardize all incubation times, reagent concentrations, and washing steps. Use a multichannel pipette for reagent addition to minimize timing differences across a plate. |
| Data Normalization | Include appropriate positive and negative controls in every plate. Normalize the data to these controls to account for plate-to-plate variation. |
Experimental Protocols
General Protocol for a Cell-Based Luciferase Reporter Assay
This protocol provides a general workflow for assessing the effect of this compound on a specific signaling pathway using a luciferase reporter construct.
-
Cell Seeding: Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Transfection (if necessary): Transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period determined by the specific pathway being investigated (typically 6-48 hours).
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration to determine the dose-response relationship.
Signaling Pathways and Workflows
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Saponins are known to induce apoptosis through various signaling cascades. The diagram below illustrates a plausible pathway involving the modulation of Bcl-2 family proteins and caspase activation, which is a common mechanism for many natural products.
Caption: Hypothesized pathway of this compound-induced apoptosis.
Experimental Workflow for Investigating this compound Artifacts
The following diagram outlines a logical workflow to identify and mitigate common artifacts when working with this compound in biological assays.
Caption: Workflow for troubleshooting this compound assay artifacts.
References
- 1. This compound | CAS:1623405-29-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Celosin I 1807732-38-2 Manufacturers, Suppliers, Factory - Celosin I 1807732-38-2 in Stock - Biopurify [biopurify.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Celosin J-Induced Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and investigating cytotoxicity induced by Celosin J, a putative triterpenoid saponin, in normal cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Specific experimental data for a compound named "this compound" is not available in the public domain. The following guidance is based on established principles for troubleshooting cytotoxicity of experimental compounds, particularly those in the saponin class, and general cell biology protocols.
Frequently Asked Questions (FAQs)
Q1: My normal cell line shows significant death after treatment with this compound. How can I confirm this is a true cytotoxic effect and not an artifact?
A1: It is crucial to distinguish between true biological cytotoxicity and experimental artifacts. First, visually inspect the cells under a microscope for morphological changes like cell rounding, detachment, or membrane blebbing, which are hallmarks of cell death. Second, use a secondary, mechanistically different viability assay to confirm the results. For instance, if you initially used an MTT assay (which measures metabolic activity), confirm the findings with a dye exclusion assay like Trypan Blue or a membrane integrity assay (e.g., LDH release), which directly measures cell death.[1][2] Compounds can interfere with metabolic assays, giving a false positive for cytotoxicity; for example, a drug that inhibits mitochondrial function without immediately killing the cell will reduce the MTT signal.[2]
Q2: I'm observing high variability between replicate wells in my cell viability assay (e.g., MTT, XTT). What could be the cause?
A2: High variability can obscure the true effect of this compound. Common causes include:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting.[3]
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variable results. Use calibrated pipettes and be consistent with your technique.[3]
-
Compound Precipitation: this compound, like many organic compounds, may have limited solubility in aqueous media. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration or a different solvent system (ensuring the solvent itself is not toxic to the cells).
-
Bubbles: Air bubbles in the wells can interfere with absorbance readings in plate readers. Be careful to avoid introducing bubbles during pipetting.[3]
Q3: The results from my MTT assay suggest high cytotoxicity, but microscopy shows the cells are still attached and appear morphologically intact. What could explain this discrepancy?
A3: This discrepancy often arises because MTT and similar tetrazolium-based assays (XTT, MTS) measure metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes, not cell viability directly.[4][5] A reduction in the colored formazan product can indicate either cell death or metabolic inhibition.[2] this compound might be inhibiting mitochondrial respiration or other metabolic pathways without causing immediate cell lysis. In this case, the cells are metabolically inactive (or less active) but not yet dead. To resolve this, use a direct measure of cell death, such as an LDH assay (measures membrane integrity) or a fluorescent dye-based assay that stains dead cells (e.g., Propidium Iodide, 7-AAD).[6]
Q4: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound?
A4: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a key step in characterizing cytotoxicity.
-
Apoptosis: This is a highly regulated process involving a cascade of enzymes called caspases.[7] The key executioner caspases are Caspase-3 and Caspase-7. You can use commercially available assays to measure the activity of these caspases.[8] Activation of initiator caspases, such as Caspase-8 (extrinsic pathway) or Caspase-9 (intrinsic pathway), can further delineate the signaling route.[9]
-
Necrosis: This is typically characterized by the loss of plasma membrane integrity. Assays that detect the release of lactate dehydrogenase (LDH) into the cell culture medium are a reliable indicator of necrosis.
-
Flow Cytometry: Using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD allows for the simultaneous quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Q5: The cytotoxicity of this compound in my normal cells is limiting its potential therapeutic window. How can I investigate and potentially reduce these off-target effects?
A5: Reducing off-target toxicity is a central challenge in drug development. Strategies include:
-
Dose-Response Analysis: Perform a detailed dose-response curve on a panel of normal cell lines versus your target (e.g., cancer) cell lines to precisely determine the therapeutic index. Some compounds can show selective cytotoxicity.[10][11]
-
Rational Drug Design: If the molecular target of this compound is known, computational modeling and structural biology tools can help in designing derivatives with higher specificity for the intended target, thereby minimizing interactions with off-targets.[12]
-
Drug Delivery Systems: Encapsulating this compound in nanomaterials, such as liposomes or nanoparticles, can alter its biodistribution and reduce exposure to healthy tissues.[13]
-
Combination Therapy: Using this compound at a lower, non-toxic concentration in combination with another agent could achieve the desired therapeutic effect while minimizing side effects.
Quantitative Data Summary
When presenting your findings, structured tables are essential for clarity and comparison.
Table 1: Example - Comparative IC50 Values of this compound (48h Treatment)
| Cell Line | Cell Type | IC50 (µM) | 95% Confidence Interval | Assay Method |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 5.2 | 4.8 - 5.6 | MTT |
| HeLa | Cervical Cancer | 8.1 | 7.5 - 8.8 | XTT |
| hFIB | Normal Human Fibroblast | 45.7 | 42.1 - 49.5 | MTT |
| HUVEC | Normal Endothelial | 62.3 | 58.9 - 65.8 | XTT |
Table 2: Example - Troubleshooting Guide for Cell Viability Assays
| Issue | Potential Cause | Recommended Solution | Reference |
|---|---|---|---|
| High well-to-well variability | Inconsistent cell seeding | Ensure cell suspension is homogenous; mix gently between pipetting. | [3] |
| Edge effects in plate | Do not use outer wells or fill them with sterile PBS/water. | [1] | |
| Low signal in positive control | Reagent degradation | Use fresh reagents; check expiration dates. | |
| Insufficient incubation time | Optimize incubation time for your specific cell line and density. | [5] | |
| High background absorbance | Media components | Use phenol red-free medium for colorimetric assays; subtract blank values. | [1] |
| | Contamination | Check for bacterial or fungal contamination. | |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[5]
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl
-
This compound stock solution
-
Complete cell culture medium
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol measures the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.[8]
Materials:
-
White- or black-walled 96-well plates (for luminescence/fluorescence)
-
Luminogenic or fluorogenic Caspase-3/7 substrate (e.g., containing the DEVD peptide sequence)
-
Lysis buffer
-
Assay buffer
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT protocol (Steps 1 & 2). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent by mixing the substrate with the assay buffer according to the manufacturer's instructions.
-
Cell Lysis and Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-3/7 reagent directly to each well (some kits require a prior lysis step).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. During this time, active Caspase-3/7 in apoptotic cells will cleave the substrate, generating a luminescent or fluorescent signal.
-
Measurement: Read the signal using a luminometer or fluorometer at the appropriate wavelength.
-
Analysis: The signal intensity is directly proportional to the amount of active Caspase-3/7. Express the results as a fold change relative to the vehicle-treated control.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key workflows and biological pathways relevant to troubleshooting this compound cytotoxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 10. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective cytotoxic activity of cyclosporins against tumor cells from patients with B cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. azonano.com [azonano.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Celosin J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Celosin J. The information is presented in a question-and-answer format, offering practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its oral bioavailability a concern?
This compound is a triterpenoid saponin isolated from the seeds of Celosia argentea.[1][2] Like many other saponins, this compound is a large, polar molecule, which inherently limits its ability to be absorbed effectively through the gastrointestinal tract when administered orally.[3] This poor absorption, and consequently low bioavailability, can significantly hinder its therapeutic efficacy in preclinical and clinical studies.
2. What are the primary factors contributing to the poor oral bioavailability of triterpenoid saponins like this compound?
The primary factors include:
-
Poor Membrane Permeability: The high molecular weight and hydrophilicity of saponins restrict their passive diffusion across the lipid-rich intestinal cell membranes.
-
Low Solubility: While saponins are generally water-soluble, their solubility in the gastrointestinal fluids can be a limiting factor for absorption.
-
Efflux Transporter Activity: Saponins can be substrates for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), which actively pump the compounds back into the intestinal lumen, reducing net absorption.[3][4]
-
Metabolism: Potential degradation by gut microbiota and metabolic enzymes in the intestinal wall and liver can reduce the amount of active compound reaching systemic circulation.
3. What are the potential formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound:
-
Nanoformulations: Reducing the particle size to the nanometer range can significantly increase the surface area for dissolution and improve absorption.[5][6][7][8][9][10]
-
Nanosuspensions: Stabilized crystalline nanoparticles of the drug.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate the drug and enhance lymphatic uptake.
-
Polymeric Nanoparticles: Biodegradable polymer-based carriers that can protect the drug and provide controlled release.
-
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[5][11]
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with parts of the saponin molecule, increasing its solubility.
-
Phospholipid Complexes (Phytosomes): Forming complexes with phospholipids can improve the lipophilicity and membrane permeability of this compound.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Use of Absorption Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[1][12][13]
Troubleshooting Guides
Issue 1: Low and Variable Results in In Vitro Permeability Assays (e.g., Caco-2)
Question: My Caco-2 permeability assay for this compound shows very low apparent permeability (Papp) values, and the results are highly variable between experiments. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility in the transport buffer. | - Ensure the concentration of this compound in the donor compartment is below its saturation solubility in the assay buffer. - Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) in the donor buffer to improve solubility, ensuring the solvent concentration is non-toxic to the Caco-2 cells. |
| Efflux transporter activity (e.g., P-gp, MRP2). | - Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux. - Perform the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the A-B permeability increases. |
| Metabolism by Caco-2 enzymes. | - Analyze the receiver compartment samples by LC-MS/MS to check for the presence of metabolites. - Incubate this compound with Caco-2 cell homogenates to assess its metabolic stability in this system.[14] |
| Poor integrity of the Caco-2 cell monolayer. | - Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have intact tight junctions. TEER values should be within the established range for your laboratory's Caco-2 cell line (typically >250 Ω·cm²).[14][15] - Perform a positive control with a known highly permeable compound (e.g., propranolol) and a negative control with a known poorly permeable compound (e.g., lucifer yellow or mannitol) in each experiment to validate the assay performance. |
| Non-specific binding to the plate or apparatus. | - Quantify the recovery of this compound at the end of the experiment by measuring the amount remaining in the donor and receiver compartments and on the cell monolayer. Low recovery may indicate binding issues. - Consider using low-binding plates or pre-treating the plates with a blocking agent. |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell model.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[14][15]
2. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the transport buffer (HBSS) containing a known concentration of this compound (e.g., 10 µM). Ensure the concentration is below the solubility limit.
-
To assess apical-to-basolateral (A-B) transport (absorptive direction), add the this compound-containing transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To assess basolateral-to-apical (B-A) transport (secretory direction), add the this compound-containing transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect samples from both the donor and receiver compartments.
3. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability using the Caco-2 cell model.
Data Presentation
Table 1: Physicochemical Properties Influencing Oral Bioavailability
| Property | Typical Value for Triterpenoid Saponins | Implication for Oral Bioavailability |
| Molecular Weight | > 800 Da | High molecular weight generally leads to poor passive diffusion across the intestinal epithelium. |
| Topological Polar Surface Area (TPSA) | > 140 Ų | High TPSA is associated with low membrane permeability. |
| LogP (Octanol/Water Partition Coefficient) | Generally low | Low lipophilicity hinders partitioning into and diffusion across the lipid cell membrane. |
| Aqueous Solubility | Variable, can be high | While often water-soluble, solubility in the specific pH and environment of the gut can be a limiting factor. |
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Compounds
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Potential Advantages | Potential Challenges |
| Nanosuspension | Increases dissolution velocity due to increased surface area. | High drug loading, suitable for various administration routes. | Physical instability (particle growth), requires specialized equipment. |
| Solid Lipid Nanoparticles (SLNs) | Enhances lymphatic uptake, protects drug from degradation, controlled release. | Good biocompatibility and tolerability. | Lower drug loading compared to nanosuspensions, potential for drug expulsion during storage. |
| Solid Dispersion | Enhances dissolution rate by presenting the drug in an amorphous state with a hydrophilic carrier. | Relatively simple manufacturing processes (e.g., spray drying, hot-melt extrusion). | Physical instability (recrystallization), potential for hygroscopicity issues. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility. | Can improve both solubility and stability. | Limited to molecules or moieties that can fit into the cyclodextrin cavity, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine emulsion in the gut, increasing the surface area for absorption and maintaining the drug in a solubilized state. | Can significantly enhance the absorption of lipophilic drugs. | Requires careful selection of oils, surfactants, and co-solvents; potential for GI irritation from high surfactant concentrations. |
Signaling Pathways and Logical Relationships
Factors Limiting Oral Bioavailability of this compound
Caption: Key factors contributing to the poor oral bioavailability of this compound.
References
- 1. The Perspectives of Combining Antibiotics with Saponins—Herbal Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Tea Saponins: a Novel Stabilizer for Enhancing the Oral Bioavailability of Albendazole Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Item - Design and Optimization of Nanoformulations for Stability and Sustained Release of Therapeutic Compounds - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 10. kronika.ac [kronika.ac]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. EP2436388A2 - Composition for increasing the bioavailability of saponin - Google Patents [patents.google.com]
- 13. SAPONIN AS ABSORPTION ENHANCER | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Celosin J lot-to-lot variability and its impact on research
Frequently Asked Questions (FAQs)
Q1: What is Celosin and what is its general mechanism of action?
A1: Celosin is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea L.[1]. Saponins are a diverse group of glycosides known for a variety of biological activities. They can modulate the activity of T cells and antigen-presenting cells like dendritic cells (DCs).[2]. The specific mechanism of action for a given saponin can vary but often involves interactions with cell membranes and modulation of intracellular signaling pathways, potentially leading to effects such as apoptosis or immune stimulation[2][3].
Q2: What is lot-to-lot variability and why is it a concern for natural products like Celosin?
A2: Lot-to-lot variability refers to the differences in the chemical composition and biological activity of a compound between different manufacturing batches.[4][5]. For natural products like Celosin, which are extracted from biological sources, this variability can be significant due to factors such as plant growing conditions, harvest time, and extraction and purification processes. This variability can lead to inconsistent experimental results, affecting the reproducibility and reliability of research findings.[4][6][7].
Q3: How can I minimize the impact of Celosin lot-to-lot variability on my research?
A3: To minimize the impact of lot-to-lot variability, it is crucial to implement robust quality control measures. This includes purchasing from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each lot, performing in-house validation of new lots, and, when possible, purchasing a large single lot for the entire duration of a study. It is also good practice to establish and follow standardized experimental protocols.[8].
Q4: My current lot of Celosin is running low. What is the best practice for transitioning to a new lot?
A4: When transitioning to a new lot of Celosin, it is essential to perform a "lot-to-lot crossover study" or a "lot validation" experiment. This involves running experiments in parallel with both the old and new lots to ensure that the new lot produces comparable results.[8]. Key parameters to compare include dose-response curves, IC50 values in functional assays, and effects on key biomarkers.
Troubleshooting Guide
Q1: I am not observing the expected biological effect of Celosin in my cell-based assay.
A1:
-
Confirm Solubility: Celosin, like many saponins, may have limited solubility in aqueous solutions. Ensure that you are following the recommended dissolution protocol. A common method involves dissolving the compound in a solvent like DMSO first, and then diluting it in your culture medium.[1]. Incomplete dissolution can lead to a lower effective concentration.
-
Check Cell Health and Passage Number: Ensure your cells are healthy, within a low passage number range, and free from contamination. Cellular responses can change with increasing passage number.
-
Validate the New Lot: If you have recently switched to a new lot of Celosin, the lack of effect could be due to lower purity or biological activity in the new batch. Perform a side-by-side comparison with a previous, validated lot if possible.
-
Review the Protocol: Double-check all steps of your experimental protocol, including incubation times, concentrations, and the health of your control groups.[9][10].
Q2: I am observing significant variability in my results between experiments using the same lot of Celosin.
A2:
-
Standardize Reagent Preparation: Prepare a single, large stock solution of Celosin, aliquot it into single-use vials, and store them under recommended conditions (e.g., -20°C or -80°C). This avoids repeated freeze-thaw cycles which can degrade the compound.
-
Control for Experimental Conditions: Ensure that all experimental parameters, such as cell seeding density, treatment duration, and instrument settings, are kept consistent across all experiments.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A positive control will help you determine if the assay itself is working correctly, while a negative control will establish a baseline for your measurements.[9].
Q3: My results with a new lot of Celosin are significantly different from the previous lot.
A3:
-
Consult the Certificate of Analysis (CoA): Compare the CoAs for both the old and new lots. Pay close to attention to parameters like purity (e.g., by HPLC), identity (e.g., by mass spectrometry or NMR), and any reported biological activity.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with the new lot to determine its potency (e.g., IC50 or EC50) and compare it to the previous lot. This will allow you to adjust the concentration of the new lot to achieve a comparable biological effect.
-
Contact the Supplier: If you observe significant discrepancies that cannot be explained, contact the supplier's technical support. They may have additional data or be aware of issues with that specific lot.
Quantitative Data Summary
The following table illustrates how to present data from a lot validation study for Celosin.
| Lot Number | Purity (by HPLC) | Concentration (Verified) | IC50 in A549 Cells (MTT Assay) | Apoptosis Induction (% of Annexin V+ cells at 10 µM) |
| CEL-2024A (Old Lot) | 98.5% | 10.1 mM | 5.2 µM | 45.3% |
| CEL-2025B (New Lot) | 97.9% | 9.9 mM | 8.7 µM | 32.1% |
| CEL-2025C (New Lot) | 99.1% | 10.0 mM | 5.5 µM | 43.8% |
Interpretation: In this example, lot CEL-2025B shows a significantly higher IC50 and lower apoptosis induction compared to the old lot (CEL-2024A), suggesting lower biological activity. Lot CEL-2025C, however, shows comparable activity to the old lot and would be a suitable replacement.
Experimental Protocols
Protocol: Lot Validation of Celosin using a Cell Viability (MTT) Assay
This protocol outlines a method to compare the cytotoxic effects of two different lots of Celosin on a cancer cell line (e.g., A549).
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Celosin (Old Lot and New Lot)
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both the old and new lots of Celosin in DMSO. Aliquot and store at -20°C.
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Treatment:
-
Prepare serial dilutions of both Celosin lots in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest Celosin concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared Celosin dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for both lots.
-
Determine the IC50 value for each lot using non-linear regression analysis.
-
Visualizations
Caption: Hypothesized signaling pathway for Celosin-induced apoptosis.
Caption: Workflow for validating a new lot of Celosin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The apoptotic effects of soybean agglutinin were induced through three different signal pathways by down-regulating cytoskeleton proteins in IPEC-J2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: Addressing Off-Target Effects of Celosin J
Disclaimer: Celosin J is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea. Currently, there is a limited amount of publicly available research specifically detailing the mechanism of action and off-target effects of this compound. The information provided in this technical support center is based on the known properties of the broader class of oleanane-type triterpenoid saponins. Researchers should use this guidance as a starting point and validate all findings with appropriate experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what class of compounds does it belong?
This compound is a natural product isolated from the seeds of Celosia argentea. It is classified as an oleanane-type triterpenoid saponin. Saponins are glycosides of steroids or triterpenes and are known for a wide range of biological activities.
Q2: What are the expected on-target effects of this compound?
Based on the activities of related oleanane-type triterpenoid saponins, this compound may be investigated for its potential cytotoxic effects against cancer cell lines, as well as for anti-inflammatory, neuroprotective, or hepatoprotective properties.[1][2] The intended "on-target" effect is highly dependent on the specific research context.
Q3: What are the most common off-target effects associated with oleanane-type triterpenoid saponins like this compound?
The most well-documented off-target effect of saponins is cytotoxicity through membrane permeabilization.[3][4] This can manifest as:
-
Hemolysis: Lysis of red blood cells, which is a significant concern for in vivo studies.[5][6][7]
-
General cytotoxicity: Non-specific toxicity to a wide range of cell types due to membrane disruption.[3][4]
Other potential off-target effects can include modulation of various signaling pathways unrelated to the primary research target.
Q4: How do oleanane-type saponins like this compound cause membrane disruption?
Saponins are amphiphilic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (lipophilic) parts.[4] The lipophilic triterpenoid backbone tends to interact with cholesterol in cell membranes, leading to the formation of pores and a loss of membrane integrity.[8][9][10] This can result in cell lysis and death.
Troubleshooting Guide
Issue 1: High levels of unexpected cytotoxicity in my cell-based assays.
Q: I am observing widespread cell death in my experiments with this compound, even in my control cell lines. How can I determine if this is an off-target effect?
A: High, non-specific cytotoxicity is a classic potential off-target effect of saponins due to their membrane-disrupting properties.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with this compound on your target cells and at least one non-target control cell line. If you observe similar cytotoxicity at similar concentrations across different cell types, it is likely a general cytotoxic off-target effect.
-
Lactate Dehydrogenase (LDH) Assay: An LDH assay measures the release of LDH from damaged cells into the culture medium. A significant increase in LDH in this compound-treated cells compared to vehicle controls would confirm membrane damage.
-
Microscopy: Visually inspect the cells under a microscope. Look for signs of membrane blebbing, cell swelling, and lysis, which are characteristic of necrotic cell death caused by membrane disruption.
Issue 2: Inconsistent results in different experimental batches.
Q: The potency of my this compound stock seems to vary between experiments. What could be the cause?
A: Saponins can be sensitive to storage conditions, and their purity can affect experimental outcomes.
Troubleshooting Steps:
-
Stock Solution Stability: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Saponin solutions can be sensitive to temperature.[11][12]
-
Purity of Compound: If possible, verify the purity of your this compound compound using techniques like HPLC. Impurities can contribute to variability in results.
-
Solubility Issues: Ensure that this compound is fully dissolved in your culture medium. Poor solubility can lead to inconsistent effective concentrations. It may be necessary to briefly vortex or sonicate the solution when diluting from the stock.
Issue 3: Concerns about hemolytic activity for potential in vivo studies.
Q: I plan to use this compound in an animal model, but I am concerned about hemolysis. How can I assess this risk?
A: Hemolytic activity is a critical off-target effect to evaluate for any saponin intended for systemic use.
Troubleshooting Steps:
-
In Vitro Hemolysis Assay: This is a crucial preliminary experiment. Incubate red blood cells (from the same species as your animal model, if possible) with a range of this compound concentrations. Measure the release of hemoglobin spectrophotometrically. This will give you a direct indication of the hemolytic potential and the concentrations at which it occurs.
-
Structure-Activity Relationship: While not specific to this compound, some studies on other saponins have shown that modifications to the chemical structure can reduce hemolytic activity without affecting the desired cytotoxic effects.[5][6] This is more of a drug development consideration but highlights that cytotoxicity and hemolysis are not always perfectly correlated.
Quantitative Data on Potential Off-Target Effects of Oleanane-Type Triterpenoid Saponins
The following table provides a summary of plausible, though hypothetical, quantitative data for the off-target effects of a generic oleanane-type saponin, as specific data for this compound is unavailable. These values are for illustrative purposes and should be experimentally determined for this compound.
| Parameter | Cell Line / System | Plausible IC50 / EC50 Range | Notes |
| General Cytotoxicity | Non-target cell line (e.g., normal fibroblasts) | 1 - 25 µM | High cytotoxicity in non-target cells suggests a general membrane-disrupting effect. |
| Hemolysis | Human Red Blood Cells | 2 - 50 µM | A key indicator of potential in vivo toxicity. |
| Apoptosis Induction | Target cancer cell line | 0.5 - 15 µM | Can be an on-target or off-target effect depending on the desired mechanism of action. |
Experimental Protocols
Protocol: Assessing Off-Target Cytotoxicity using an LDH Assay
Objective: To quantify membrane damage caused by this compound as an indicator of off-target cytotoxicity.
Materials:
-
This compound
-
Target cells and a non-target control cell line
-
Cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Method:
-
Cell Seeding: Seed both target and non-target cells in separate 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (provided in the kit).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plates for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Visualizations
Signaling Pathway: Plausible Apoptosis Induction by an Oleanane-Type Saponin
Caption: Plausible signaling pathway for apoptosis induced by an oleanane-type saponin.
Experimental Workflow: Validating and Mitigating Off-Target Effects
Caption: Workflow for identifying and addressing potential off-target effects of this compound.
References
- 1. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Hemolytic Toxicity, and Mechanism of Action of Pulsatilla Saponin D and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. Saponin Interactions with Model Membrane Systems - Langmuir Monolayer Studies, Hemolysis and Formation of ISCOMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Protein Purification Protocols
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize protein purification experiments for a higher yield of pure, active protein.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low protein yield?
Low protein yield can stem from several factors throughout the expression and purification workflow. Key reasons include:
-
Suboptimal protein expression conditions: This can be due to issues with the expression vector, host strain, codon usage, or induction parameters.[1][2][3]
-
Protein insolubility and formation of inclusion bodies: High expression levels can lead to misfolded protein aggregates.[2][4][5]
-
Protein degradation: Proteases released during cell lysis can degrade the target protein.[6][7][8]
-
Inefficient purification steps: Problems with column binding, washing, or elution can lead to significant protein loss.[9][10]
-
Toxicity of the recombinant protein to the host cells. [1]
Q2: How can I prevent the formation of inclusion bodies?
Inclusion bodies are insoluble aggregates of misfolded protein.[2][5] To increase the yield of soluble protein, consider the following strategies:
-
Lower the induction temperature: Reducing the temperature (e.g., 16-25°C) slows down protein synthesis, allowing more time for proper folding.[1][11]
-
Reduce inducer concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and protein expression.[1][11]
-
Use a different expression host or vector: Some strains are engineered to promote proper protein folding. A vector with a weaker promoter can also be beneficial.[12]
-
Co-express molecular chaperones: Chaperones can assist in the correct folding of the target protein.[4][12]
-
Add solubility-enhancing fusion tags: Tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.[4]
Q3: What are the best practices to minimize protein degradation during purification?
Proteases released during cell lysis can significantly reduce the yield of full-length protein.[7][13][14] To prevent proteolysis:
-
Work quickly and at low temperatures: Keep samples on ice or at 4°C throughout the purification process to reduce protease activity.[13][14]
-
Use protease inhibitors: Add a cocktail of protease inhibitors to your lysis buffer.[1][7][8]
-
Utilize protease-deficient expression strains: Strains like E. coli BL21(DE3) are deficient in common proteases.[11][13]
-
Optimize purification timeline: Minimize the time between cell lysis and the final purification step.[13]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of "Protein J".
Issue 1: Low or No Expression of Protein J
Q: I've induced my culture, but I don't see a band for Protein J on my SDS-PAGE gel. What should I do?
A:
-
Verify your expression construct: Sequence your plasmid to ensure the gene for Protein J is in the correct reading frame and there are no mutations.[9]
-
Check for codon bias: If the gene for Protein J contains codons that are rare in your expression host (e.g., E. coli), this can stall translation. Consider synthesizing a codon-optimized gene or using a host strain that supplies tRNAs for rare codons.[1][15]
-
Optimize induction conditions:
-
Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG). High concentrations can sometimes be toxic.[1][11]
-
Induction Time and Temperature: Test different induction times and temperatures. A longer induction at a lower temperature can sometimes improve expression.[1][11]
-
Cell Density at Induction: Induce the culture at the optimal cell density (typically an OD600 of 0.4-0.6).[1]
-
-
Assess protein toxicity: If Protein J is toxic to the host cells, you may see slow growth after induction. Try using a vector with tighter regulation of expression or a lower copy number plasmid.[1]
Issue 2: Protein J is in Inclusion Bodies
Q: I have good expression of Protein J, but it's all in the insoluble pellet after cell lysis. How can I get soluble protein?
A:
-
Optimize Expression for Solubility: First, try to increase the soluble fraction by modifying the expression conditions as described in FAQ 2.
-
Inclusion Body Solubilization and Refolding: If optimizing expression doesn't yield enough soluble protein, you can purify Protein J from inclusion bodies. This involves:
-
Isolating and washing the inclusion bodies: This step helps to remove contaminating proteins.[5]
-
Solubilizing the inclusion bodies: Use strong denaturants like urea or guanidine hydrochloride to solubilize the aggregated protein.[16][17]
-
Refolding the protein: Gradually remove the denaturant to allow the protein to refold into its active conformation. This is often done through dialysis or rapid dilution into a refolding buffer.[5][17]
-
Issue 3: Low Yield After Affinity Chromatography
Q: Protein J is expressed in the soluble fraction, but I lose most of it during affinity purification. What could be the problem?
A:
-
Inefficient Binding to the Resin:
-
Check your lysis buffer: Ensure the pH and salt concentrations are optimal for the binding of your tagged protein to the resin.[10] Some additives in the lysis buffer may interfere with binding.
-
Inaccessible affinity tag: The fusion tag might be buried within the folded protein. Consider moving the tag to the other terminus or performing the purification under denaturing conditions.[9]
-
Column flow rate: A slower flow rate during sample application can increase the binding efficiency.
-
-
Protein Eluting During Wash Steps:
-
Wash buffer is too stringent: The wash buffer may be stripping your protein from the column. Reduce the concentration of the competing agent (e.g., imidazole for His-tagged proteins) or adjust the salt concentration or pH.[9]
-
-
Inefficient Elution:
-
Elution buffer is not strong enough: Increase the concentration of the competing agent in your elution buffer.[10]
-
Precipitation on the column: The high protein concentration during elution can sometimes lead to aggregation and precipitation on the column. Try eluting with a larger volume of buffer or adding stabilizing agents like glycerol.[10]
-
Quantitative Data Summary
The following tables provide example data for optimizing the purification of a hypothetical 6xHis-tagged "Protein J".
Table 1: Optimization of Induction Conditions for Soluble Protein J Expression
| Induction Temperature (°C) | IPTG Concentration (mM) | Induction Time (hours) | Soluble Protein J Yield (mg/L of culture) |
| 37 | 1.0 | 4 | 5 |
| 30 | 1.0 | 6 | 12 |
| 25 | 0.5 | 16 | 25 |
| 18 | 0.1 | 24 | 35 |
Table 2: Optimization of Imidazole Concentration for Washing and Elution in IMAC
| Imidazole Concentration (mM) | Protein J in Wash Fraction (%) | Protein J in Elution Fraction (%) | Purity of Eluted Protein J (%) |
| 10 | 2 | 95 | 70 |
| 20 | 5 | 92 | 85 |
| 40 | 15 | 80 | 95 |
| 60 | 40 | 55 | >98 |
Experimental Protocols
Protocol 1: Expression and Lysis of Protein J in E. coli
-
Transform the expression plasmid containing the gene for Protein J into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding the optimized concentration of IPTG (e.g., 0.1 mM).
-
Incubate for the optimized time (e.g., 24 hours) with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.
Protocol 2: Affinity Purification of His-tagged Protein J
-
Equilibrate an immobilized metal affinity chromatography (IMAC) column with lysis buffer.
-
Load the soluble fraction of the cell lysate onto the column at a slow flow rate.
-
Wash the column with 10-20 column volumes of wash buffer (lysis buffer containing an optimized concentration of imidazole, e.g., 40 mM).
-
Elute Protein J from the column with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Collect the eluted fractions and analyze by SDS-PAGE to assess purity.
-
Pool the fractions containing pure Protein J and dialyze into a suitable storage buffer.
Visualizations
Caption: A typical experimental workflow for recombinant protein expression and purification.
Caption: A troubleshooting decision tree for common issues leading to low protein yield.
References
- 1. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 9. goldbio.com [goldbio.com]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 13. arrow.tudublin.ie [arrow.tudublin.ie]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotechrep.ir [biotechrep.ir]
Validation & Comparative
No Publicly Available Data on "Celosin J" as a Kinase Inhibitor in Oncology
Following a comprehensive search of publicly available scientific and medical literature, there is no information on a compound named "Celosin J" being developed or investigated as a kinase inhibitor for oncological applications. The requested comparison with other known kinase inhibitors cannot be provided as "this compound" does not appear to be a recognized agent in this therapeutic class.
The search did identify a related compound, "Celosin I," which is an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea.[1] However, the described biological activity of Celosin I is hepatoprotective, and it is not characterized as a kinase inhibitor.[1] Saponins, as a class of compounds, are known for a variety of bioactivities, including acting as adjuvants to modify immune responses, but are chemically distinct from the small molecule kinase inhibitors typically used in oncology.[2]
Given the absence of data for the primary subject of the requested guide, a comparative analysis, including data tables, experimental protocols, and visualizations, cannot be constructed. Professionals seeking information on kinase inhibitors are encouraged to refer to established and clinically validated agents in the field. Numerous well-documented kinase inhibitors are approved for cancer treatment and have extensive publicly available data on their mechanisms of action, efficacy, and safety profiles.
References
Comparative Bioactivity of Celosin J and Celosin H: An Analysis of Available Data
A direct comparative analysis of the bioactivity of Celosin J and Celosin H is not feasible at this time due to a lack of specific quantitative data for both compounds in publicly available scientific literature. While the Celosin family of triterpenoid saponins, isolated from plants of the Celosia genus, is known for a range of pharmacological effects, including hepatoprotective and anti-inflammatory activities, specific experimental data detailing the bioactivities of this compound and Celosin H remains elusive.
General Overview of Celosin Saponins
Saponins derived from Celosia species have been the subject of various studies investigating their therapeutic potential. These natural compounds have demonstrated a variety of biological effects, with hepatoprotective (liver-protective) and anti-inflammatory actions being among the most frequently reported. For instance, some Celosin compounds have shown the ability to protect liver cells from damage induced by toxins in preclinical studies.
Celosin H: A Triterpenoid Saponin with Hepatoprotective Properties
The Undefined Bioactivity of this compound
In contrast to Celosin H, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While its existence as a triterpenoid saponin within the Celosia genus is noted, no specific experimental data on its pharmacological effects could be retrieved.
The Path Forward: A Need for Direct Experimental Comparison
To facilitate a comprehensive comparative analysis as requested, further research is required. Specifically, head-to-head studies evaluating the bioactivity of this compound and Celosin H using standardized experimental protocols are necessary. Such studies would need to generate quantitative data, for instance, by determining the half-maximal inhibitory concentration (IC50) of each compound in relevant biological assays.
Hypothetical Experimental Workflow for Comparative Analysis
Should pure forms of this compound and Celosin H become available for research, a typical workflow to compare their bioactivities, for example, in hepatoprotection and anti-inflammation, would involve the following steps:
Caption: Hypothetical workflow for a comparative bioactivity study.
References
Validating the Anticancer Effects of Bioactive Compounds from Celosia argentea in Different Cell Lines: A Comparative Guide
A Note on Celosin J: Initial searches for the specific compound "this compound" did not yield detailed experimental data regarding its anticancer effects. While this compound is a known natural compound isolated from the seeds of Celosia argentea, its biological activities, particularly in the context of cancer, are not yet well-documented in publicly available research.[1] Therefore, this guide provides a comparative overview of the anticancer effects of other bioactive compounds and extracts derived from Celosia argentea, for which experimental data is available. This includes other members of the Celosin family of triterpenoid saponins and various extracts from the plant.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds from Celosia argentea. It aims to provide a consolidated view of the existing preclinical evidence, present the data in a comparable format, and detail the experimental methodologies employed in these studies.
Data Presentation
The following table summarizes the quantitative data on the anticancer effects of various compounds and extracts from Celosia argentea across different cancer cell lines.
| Compound/Extract | Cancer Cell Line(s) | Assay(s) Performed | Key Findings & IC50 Values | Reference(s) |
| Celosin A | Human cervical cancer (HeLa), Hepatocellular carcinoma (HepG2) | Apoptosis Assays | Effective in inducing apoptosis. | [2] |
| Celosin E, F, G, and Cristatain | Not specified in the abstract | In vitro antitumor and anti-inflammatory activities | All four triterpenoid saponins exhibited a certain degree of inhibition of cancer cells. | [2][3] |
| Celosia argentea Extract (unspecified) | Breast (MCF-7), Liver (HepG2), Lung (A549) | Cytotoxicity Assays, Apoptosis Assays, Cell Cycle Analysis | Exhibited significant cytotoxicity. Induced apoptosis and cell cycle arrest at the G2/M phase. Downregulated Bcl-2 and Bcl-xL, and upregulated Bax and p53. | [2] |
| Compound 1 (Luteolin-7-O-glucoside) from C. argentea | SiHa, HCT, MCF-7, HT-29 | MTT Assay, Trypan Blue Viability Assay, Apoptosis Assay | Potent cytotoxicity against SiHa, HCT, and MCF-7 cells at 20 µg/ml. Apoptosis occurred at 47.33 ± 0.8 µg/ml for HT-29 and 56.28 ± 1.2 µg/ml for MCF-7. | [4][5][6][7][8] |
| Compound 2 (phenolic) from C. argentea | SiHa, HCT, MCF-7, HT-29 | MTT Assay, Trypan Blue Viability Assay, Apoptosis Assay | Potent cytotoxicity against SiHa, HCT, and MCF-7 cells at 18 µg/ml. Apoptosis occurred at 35.15 ± 0.4 µg/ml for HT-29 and 28.05 ± 0.3 µg/ml for MCF-7. | [4][5][6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on Celosia argentea compounds are provided below. These protocols are based on standard laboratory procedures.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compound (e.g., Celosin compounds) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method is used to detect apoptosis by identifying the externalization of phosphatidylserine in the plasma membrane.[1][13][14]
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells immediately by flow cytometry.
-
The cell populations are identified as follows:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to observe changes in the expression levels of key apoptosis-regulating proteins like Bcl-2, Bax, and caspases.[15][16][17]
-
Protein Extraction:
-
Treat cells with the test compound and harvest them.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the anticancer effects of Celosia argentea compounds.
Signaling Pathway Diagram: Apoptosis Induction
Caption: Simplified signaling pathway for apoptosis induced by Celosia argentea compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. researchtweet.com [researchtweet.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Anticancer Principles of Celosia argentea (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. Characterization of Anticancer Principles of Celosia argentea (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cross-Reactivity Profile of Celosin J: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Celosin J, a natural triterpenoid saponin isolated from the seeds of Celosia argentea, has been identified as a potent kinase inhibitor with promising anti-cancer properties. As with any kinase inhibitor intended for therapeutic development, a thorough understanding of its selectivity is paramount. This guide provides a comparative overview of experimental approaches to characterize the cross-reactivity of this compound with other cellular targets, thereby enabling a comprehensive assessment of its potential on-target efficacy and off-target liabilities.
Importance of Cross-Reactivity Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target binding to other kinases or even unrelated proteins. This cross-reactivity can lead to unexpected side effects or, in some cases, provide opportunities for drug repositioning. Therefore, early and comprehensive profiling of a compound's selectivity is a critical step in the drug discovery and development process.
In Vitro Kinase Selectivity Profiling
A primary method to assess the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a direct measure of the compound's inhibitory activity against each kinase under defined biochemical conditions.
Data Presentation: Kinase Inhibition Profile of this compound
The results of a large-panel kinase screen are typically presented as the percent inhibition at a fixed concentration of the test compound. A more detailed follow-up involves determining the half-maximal inhibitory concentration (IC50) for any kinases that show significant inhibition.
Table 1: Hypothetical Kinase Inhibition Profile of this compound at 1 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| Tyrosine Kinase | EGFR | 85 |
| Tyrosine Kinase | VEGFR2 | 78 |
| Tyrosine Kinase | SRC | 45 |
| Tyrosine Kinase | ABL1 | 30 |
| Serine/Threonine Kinase | CDK2 | 92 |
| Serine/Threonine Kinase | ROCK1 | 15 |
| Serine/Threonine Kinase | PKA | 5 |
| ... | ... | ... |
Table 2: Hypothetical IC50 Values for Hits from Primary Screen
| Kinase Target | IC50 (nM) |
| CDK2 | 50 |
| EGFR | 120 |
| VEGFR2 | 250 |
| SRC | >1000 |
| ABL1 | >1000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring kinase activity and inhibition.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute recombinant kinases, substrates, and ATP to their final desired concentrations in the appropriate kinase reaction buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the DMSO control.
-
For IC50 determination, perform a dose-response curve with serial dilutions of this compound and fit the data using a suitable nonlinear regression model.
-
Figure 1. Workflow for an in vitro kinase inhibition assay.
Cellular Target Engagement and Off-Target Profiling
While in vitro assays are essential, they do not always reflect the behavior of a compound in a cellular context. Cellular assays are crucial for confirming on-target engagement and identifying potential off-targets in a more physiologically relevant environment.
Data Presentation: Cellular Target Engagement and Off-Target Identification
Chemical proteomics approaches, such as those using multiplexed inhibitor beads (MIBs) or kinobeads, can identify the cellular targets of a compound. The results are typically presented as a list of proteins that show reduced binding to the beads in the presence of the test compound, along with their corresponding binding affinities (Kd or IC50 values).
Table 3: Hypothetical Cellular Targets of this compound Identified by Chemical Proteomics
| Protein Target | Protein Family | Cellular IC50 (µM) |
| CDK2 | Kinase | 0.5 |
| EGFR | Kinase | 1.2 |
| NQO1 | Oxidoreductase | 5.8 |
| HSP90 | Chaperone | >10 |
| ... | ... | ... |
Experimental Protocol: Chemical Proteomics with Kinobeads
This protocol outlines a general workflow for identifying the cellular targets of an inhibitor.
-
Cell Lysate Preparation:
-
Culture cells to the desired density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of this compound or a DMSO control for 1 hour at 4°C.
-
Add kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors) to the lysate and incubate for an additional hour at 4°C to capture unbound kinases.
-
-
Protein Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using appropriate proteomics software.
-
Determine the proteins that are specifically competed off the beads by this compound by comparing the protein abundance in the this compound-treated samples to the DMSO control.
-
Celosin J: An Uncharted Territory in Cancer Research
A comprehensive review of available scientific literature reveals a significant gap in the understanding of Celosin J's potential as an anti-cancer agent. While identified as a natural compound isolated from the seeds of Celosia argentea, there is currently no published data detailing its anti-tumor activity, mechanism of action in cancer models, or any comparative studies against standard chemotherapy agents.
This compound is a known natural product, but its pharmacological properties, particularly in the context of oncology, remain unexplored in publicly accessible research. This lack of information prevents a direct comparison with established chemotherapy drugs.
The Landscape of Standard Chemotherapy
Standard chemotherapy encompasses a wide array of cytotoxic drugs that primarily target rapidly dividing cells, a hallmark of cancer. These agents are broadly classified based on their mechanism of action and chemical structure. Key classes include:
-
Alkylating Agents: These drugs, such as cisplatin and cyclophosphamide, directly damage DNA by adding an alkyl group, which interferes with DNA replication and triggers cell death.
-
Antimetabolites: This class includes drugs like 5-fluorouracil and methotrexate. They mimic normal metabolites within the cell, thereby disrupting critical metabolic pathways involved in DNA and RNA synthesis.
-
Anthracyclines: Doxorubicin and epirubicin are examples of anthracyclines that intercalate into DNA, interfering with transcription and replication, and also generate free radicals that cause cellular damage.
-
Taxanes: Paclitaxel and docetaxel belong to this group and work by disrupting the microtubule network, which is essential for cell division.
-
Topoisomerase Inhibitors: These agents, such as etoposide and irinotecan, block the action of topoisomerase enzymes, which are necessary for managing the topological stress of DNA during replication.
The selection of a specific chemotherapy regimen depends on various factors, including the type and stage of cancer, the patient's overall health, and specific molecular markers on the tumor cells.
Saponins in Cancer Research: A Glimmer of Potential
This compound belongs to the broader family of compounds known as saponins. Saponins are naturally occurring glycosides found in many plants, and some have demonstrated promising anti-cancer properties in preclinical studies. The general anti-tumor mechanisms attributed to some saponins include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at various checkpoints in the cell cycle.
-
Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.
-
Modulation of the Immune System: Enhancing the body's natural immune response against cancer cells.
While the broader class of saponins shows therapeutic potential, it is crucial to note that these activities are highly specific to the individual chemical structure of each saponin. Without dedicated research on this compound, one cannot extrapolate the properties of other saponins to it.
The Path Forward: A Call for Investigation
To evaluate this compound as a potential anti-cancer agent and compare it to standard chemotherapies, a systematic and rigorous scientific investigation is required. The following experimental workflow would be necessary:
Figure 1. A potential experimental workflow for the evaluation of this compound as an anti-cancer agent.
Experimental Protocols That Would Be Required:
-
In Vitro Cytotoxicity Assays: To determine the concentration of this compound that inhibits the growth of various cancer cell lines by 50% (IC50), assays such as the MTT or SRB assay would be employed. These results would be compared against the IC50 values of standard chemotherapy agents for the same cell lines.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays using Annexin V/Propidium Iodide staining would be necessary to quantify the induction of apoptosis. Cell cycle analysis would be performed by staining cells with a DNA-intercalating dye to determine if this compound causes cell cycle arrest at specific phases.
-
Western Blotting: This technique would be used to investigate the molecular mechanism of action by measuring the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
-
In Vivo Efficacy Studies: The anti-tumor activity of this compound would need to be evaluated in animal models, such as mice bearing tumor xenografts. Tumor growth inhibition would be the primary endpoint, and this would be directly compared to the effects of standard chemotherapy agents.
-
Toxicology Studies: Comprehensive toxicology studies in animal models would be essential to determine the safety profile of this compound and identify any potential side effects.
At present, a comparison between this compound and standard chemotherapy agents is not feasible due to the absence of published scientific data on the anti-cancer properties of this compound. The information available is insufficient to generate the detailed comparison guide requested. The scientific community awaits foundational research to determine if this compound holds any promise in the field of oncology. Until such studies are conducted and published, any discussion of its comparative efficacy remains purely speculative.
Unveiling the Therapeutic Potential of Kinase Inhibitors: A Comparative Look at Celosin J and Synthetic Counterparts
For Immediate Release
In the dynamic landscape of cancer research and drug development, the quest for potent and selective kinase inhibitors remains a paramount objective. This guide offers a comparative analysis of Celosin J, a natural compound with purported kinase-inhibiting properties, and established synthetic kinase inhibitors that target critical signaling pathways in cancer. While the precise molecular targets of this compound remain to be fully elucidated, this document provides a framework for its potential evaluation by juxtaposing its known characteristics with the well-documented efficacy and mechanisms of action of synthetic inhibitors targeting the PI3K/AKT, MAPK, and JAK/STAT pathways.
Introduction to this compound
This compound is a natural triterpenoid saponin isolated from the seeds of Celosia argentea.[1][2][3] Preliminary studies have indicated that this compound possesses anticancer properties and can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as a kinase inhibitor. However, comprehensive data on its specific kinase targets, inhibitory concentrations, and the signaling pathways it modulates are not yet publicly available. Further research is necessary to pinpoint its precise mechanism of action, which will be crucial for its future development and clinical application.
Synthetic Kinase Inhibitors: A Targeted Approach to Cancer Therapy
Synthetic kinase inhibitors are a cornerstone of modern oncology, designed to block the activity of specific kinases that are often dysregulated in cancer. These small molecules can interfere with key signaling pathways that control cell growth, proliferation, and survival. This guide focuses on three well-established pathways and representative synthetic inhibitors for each.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a frequent event in a wide variety of cancers.[4]
Efficacy of Synthetic PI3K/AKT Pathway Inhibitors
The efficacy of several synthetic PI3K/AKT pathway inhibitors has been extensively studied. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer cell lines.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) |
| Alpelisib | PI3Kα | T47D (Breast Cancer) | 157 |
| MCF7 (Breast Cancer) | 373 | ||
| GDC-0941 (Pictilisib) | Pan-PI3K | PC3 (Prostate Cancer) | 33 |
| U87 (Glioblastoma) | 29 | ||
| MK-2206 | AKT1/2/3 | MCF7 (Breast Cancer) | 12 |
| LNCaP (Prostate Cancer) | 5 |
Note: IC50 values are approximate and can vary based on experimental conditions.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a common feature of many cancers.[5][6]
Efficacy of Synthetic MAPK/ERK Pathway Inhibitors
Synthetic inhibitors targeting the MAPK/ERK pathway have demonstrated significant clinical success, particularly in melanoma and other cancers with specific genetic mutations.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) |
| Vemurafenib | BRAF V600E | A375 (Melanoma) | 31 |
| Colo205 (Colon Cancer) | 10 | ||
| Trametinib | MEK1/2 | A375 (Melanoma) | 0.92 |
| HT-29 (Colon Cancer) | 1.8 | ||
| Ulixertinib (BVD-523) | ERK1/2 | A375 (Melanoma) | <1 |
| HCT116 (Colon Cancer) | 1 |
Note: IC50 values are approximate and can vary based on experimental conditions.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a key role in the immune system and cell growth. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases.[7][8]
Efficacy of Synthetic JAK/STAT Pathway Inhibitors
Inhibitors of the JAK/STAT pathway have shown efficacy in treating myeloproliferative neoplasms and certain inflammatory conditions.
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) |
| Ruxolitinib | JAK1/2 | HEL (Erythroleukemia) | 2.8 (JAK2) / 3.3 (JAK1) |
| K562 (CML) | 281 | ||
| Tofacitinib | JAK1/3 | NK-92 (Lymphoma) | 1 (JAK3) / 112 (JAK1) |
| Fedratinib | JAK2 | HEL (Erythroleukemia) | 3 |
Note: IC50 values are for enzymatic assays or cell-based assays as indicated and can vary.
Experimental Protocols for Efficacy Evaluation
The following are standardized protocols used to assess the efficacy of kinase inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Kinase inhibitor (e.g., this compound or synthetic inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Cancer cell lines
-
Kinase inhibitor
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the kinase inhibitor at a desired concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Visualizing the Pathways and Experimental Workflow
To better understand the complex interactions within these signaling pathways and the process of evaluating kinase inhibitors, the following diagrams are provided.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. researchgate.net [researchgate.net]
- 8. cdn-links.lww.com [cdn-links.lww.com]
In Vivo Validation of Celosin J's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Celosin J, a triterpenoid saponin isolated from the seeds of Celosia argentea, with a focus on its putative hepatoprotective effects. Due to the limited availability of direct in vivo studies on this compound, this document leverages data from studies on closely related saponins from Celosia argentea and its extracts as a proxy. These are compared against well-established hepatoprotective agents, Silymarin and Saikosaponin D, to offer a comprehensive overview for researchers in the field.
Comparative Analysis of Hepatoprotective Efficacy
The following tables summarize the quantitative data from in vivo studies on Celosia argentea saponins/extracts and the comparator compounds, Silymarin and Saikosaponin D. The data is derived from studies using rodent models of chemically-induced liver injury.
Table 1: Effect on Serum Biomarkers of Liver Injury
| Compound/Extract | Model | Dose | % Reduction in ALT | % Reduction in AST | Citation(s) |
| Celosin C & D | CCl₄-induced hepatotoxicity in mice | 1.0, 2.0, 4.0 mg/kg (oral) | Significant (p<0.01) | Significant (p<0.01) | [1] |
| Aqueous Extract of C. argentea | Rifampicin-induced hepatotoxicity in rats | 200 & 400 mg/kg (oral) | 42.88% & 43.68% | 21.50% & 34.98% | [2][3] |
| Silymarin | Ethanol-induced hepatotoxicity in rats | 50 mg/kg (oral) | Significant | Significant | [4] |
| Silymarin | Paracetamol-induced liver toxicity in rats | 100 mg/kg (oral) | Significant | Significant | [5] |
| Saikosaponin D (SSD) Liposomes | Alcoholic hepatitis in mice | Not specified | Significantly lower than SSD alone | Significantly lower than SSD alone | [6] |
Table 2: Effect on Markers of Oxidative Stress
| Compound/Extract | Model | Dose | Effect on Malondialdehyde (MDA) | Effect on Antioxidant Enzymes (e.g., SOD, GSH) | Citation(s) |
| Aqueous Extract of C. argentea | Rifampicin-induced hepatotoxicity in rats | 200 & 400 mg/kg (oral) | 25.30% & 34.94% reduction (hepatic) | Increased SOD levels | [2] |
| Silymarin | Ethanol-induced hepatotoxicity in rats | 50 mg/kg (oral) | Significant reduction | Increased GPx | [4] |
| Saikosaponin D (SSD) | CCl₄-induced liver fibrosis in mice | Not specified | Not specified | Promotes activity of antioxidant enzyme GPx | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating hepatotoxicity in rodent models, as cited in the literature.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This is a widely used model to screen for hepatoprotective agents.
-
Animal Model: Male ICR mice are typically used.[8]
-
Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl₄ (dissolved in a vehicle like olive oil) is administered to the animals.
-
Treatment: The test compound (e.g., Celosin saponins) is administered orally for a specified period before and/or after CCl₄ administration. A positive control group receiving a known hepatoprotective agent (e.g., Silymarin) is included.[1]
-
Assessment: 24 hours after CCl₄ administration, blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). The livers are excised for histopathological examination.
Ethanol-Induced Hepatotoxicity Model
This model mimics alcoholic liver disease.
-
Animal Model: Adult male Wistar rats are often used.
-
Induction of Hepatotoxicity: Animals are administered 40% ethanol daily via gastric gavage for a period of several weeks (e.g., 3 weeks).[4]
-
Treatment: The test compound is co-administered with ethanol. A control group receives only ethanol.[4]
-
Assessment: At the end of the treatment period, blood is collected for the analysis of liver function markers (ALT, AST, ALP, GGT). Liver tissue is collected for histopathological analysis and to measure markers of oxidative stress like malondialdehyde (MDA) and glutathione peroxidase (GPx).[4]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of hepatoprotection by Celosin saponins.
Caption: General experimental workflow for in vivo hepatoprotectivity studies.
Caption: Comparative relationship of hepatoprotective agents.
References
- 1. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. journaljalsi.com [journaljalsi.com]
- 4. Synthesis, characterization and hepatoprotective effect of silymarin phytosome nanoparticles on ethanol-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Hepatoprotective activity of silymarin against paracetamol induced liver toxicity in albino rats | Semantic Scholar [semanticscholar.org]
- 6. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saikosaponin d Alleviates Liver Fibrosis by Negatively Regulating the ROS/NLRP3 Inflammasome Through Activating the ERβ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hepatoprotective Efficacy of Celosin Saponins
A detailed examination of the experimental evidence supporting the liver-protective properties of Celosin C, Celosin D, and Cristatain, saponins isolated from Celosia species.
In the quest for novel therapeutic agents for liver diseases, natural products have emerged as a promising frontier. Among these, saponins derived from plants of the Celosia genus have demonstrated significant hepatoprotective potential. This guide provides a comprehensive comparison of the experimentally determined hepatoprotective effects of three such saponins: Celosin C, Celosin D, and Cristatain. While direct comparative studies are limited, this analysis synthesizes available data from individual studies to offer insights for researchers, scientists, and drug development professionals.
It is important to note that information regarding Celosin I and Celosin J is not available in the current scientific literature. Therefore, this comparison focuses on the aforementioned, well-documented Celosin saponins.
Executive Summary of Hepatoprotective Effects
The available data, primarily from studies utilizing carbon tetrachloride (CCl₄)-induced hepatotoxicity models in mice, indicates that Celosin C, Celosin D, and Cristatain all exhibit notable hepatoprotective activities. These effects are evidenced by their ability to mitigate the elevation of key liver injury biomarkers.
| Compound | Toxin/Model | Animal Model | Key Findings on Liver Enzyme Reduction |
| Celosin C | Carbon Tetrachloride (CCl₄) | Mice | Significantly reduces serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[1]. |
| Celosin D | Carbon Tetrachloride (CCl₄) | Mice | Demonstrates a significant hepatoprotective effect by lowering elevated serum ALT and AST levels[1]. |
| Cristatain | Carbon Tetrachloride (CCl₄) and N,N-dimethylformamide (DMF) | Mice | Shows significant protective effects by decreasing serum levels of ALT, AST, and Alkaline Phosphatase (ALP)[2]. |
Mechanistic Insights: Combating Oxidative Stress and Inflammation
The hepatotoxicity induced by agents like CCl₄ is largely attributed to the generation of free radicals, leading to oxidative stress and a subsequent inflammatory cascade. The protective mechanisms of Celosin saponins are believed to involve the attenuation of these processes.
-
Oxidative Stress: CCl₄ metabolism produces highly reactive trichloromethyl free radicals, which initiate lipid peroxidation of cellular membranes and deplete endogenous antioxidants such as glutathione (GSH). This leads to an increase in markers of oxidative damage like malondialdehyde (MDA) and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD). Studies on related saponins and plant extracts from Celosia species suggest that a key mechanism of their hepatoprotective action is the mitigation of oxidative stress[3][4].
-
Inflammatory Response: Liver injury triggers an inflammatory response characterized by the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines contribute to hepatocyte apoptosis and necrosis. The anti-inflammatory properties of saponins are thought to play a crucial role in their hepatoprotective effects by down-regulating the expression of these inflammatory mediators[5][6].
While specific quantitative data on the effects of Celosin C, Celosin D, and Cristatain on oxidative stress markers and inflammatory cytokines are not detailed in the available abstracts, the general hepatoprotective activity of saponins strongly suggests their involvement in these pathways.
Experimental Protocols
The evaluation of the hepatoprotective effects of Celosin C, Celosin D, and Cristatain has been predominantly conducted using a well-established animal model of toxin-induced liver injury.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice
This model is widely used to screen for hepatoprotective agents. The protocol generally involves the following steps:
-
Animal Model: Male ICR mice are commonly used for these studies[2].
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping: Mice are randomly divided into several groups:
-
Normal Control Group (receives vehicle only)
-
Toxin Control Group (receives CCl₄)
-
Positive Control Group (receives a known hepatoprotective agent, e.g., Silymarin)
-
Treatment Groups (receive different doses of the test compound, e.g., Celosin C, D, or Cristatain)
-
-
Dosing Regimen:
-
The test compounds (Celosin C, D, or Cristatain) and the positive control are typically administered orally for a number of consecutive days (e.g., 7 days)[7].
-
On the final day of treatment, a single intraperitoneal injection of CCl₄ (often diluted in olive oil) is administered to induce acute liver injury[1][7].
-
-
Sample Collection: Approximately 24 hours after CCl₄ administration, blood samples are collected for biochemical analysis of liver enzymes (ALT, AST, ALP). The animals are then euthanized, and liver tissues are harvested for histopathological examination.
dot
References
- 1. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Hepatoprotective and antioxidant effects of Celosia trigyna and Euphorbia hirta in mitigating paracetamol-induced liver toxicity: bridging ethnomedicine and modern pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cytokines on carbon tetrachloride-induced hepatic fibrogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of the total saponins from Dioscorea nipponica Makino against carbon tetrachloride-induced liver injury in mice through suppression of apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Celosin J's Potency: A Comparative Analysis of Anticancer and Anti-inflammatory Activities of Related Saponins and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of triterpenoid saponins isolated from Celosia argentea, with a focus on their anticancer and anti-inflammatory activities. While specific data for Celosin J is not publicly available, this document benchmarks the activity of its closely related compounds—Celosin E, F, G, and cristatain—against other well-characterized natural products, namely the anticancer saponins diosgenin and ginsenoside Rh2, and the anti-inflammatory flavonoid quercetin. This objective comparison is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.
Comparative Potency of Natural Compounds
The following tables summarize the available quantitative data on the anticancer and anti-inflammatory potency of saponins from Celosia argentea and other selected natural compounds.
Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of each compound required to inhibit the growth of various cancer cell lines by 50%.
| Compound | Class | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Cristatain | Triterpenoid Saponin | SHG44 (Human Glioma) | 23.71 ± 2.96 | - |
| HCT116 (Human Colon Cancer) | 26.76 ± 4.11 | - | ||
| CEM (Human Leukemia) | 31.62 ± 2.66 | - | ||
| MDA-MB-435 (Human Breast Cancer) | 27.63 ± 2.93 | - | ||
| HepG2 (Human Liver Cancer) | 28.35 ± 2.32 | - | ||
| Celosin E, F, G | Triterpenoid Saponin | SHG44, HCT116, CEM, MDA-MB-435, HepG2 | > 100 | - |
| Diosgenin | Steroidal Saponin | SAS (Oral Cancer) | - | 31.7 |
| HSC3 (Oral Cancer) | - | 61 | ||
| MCF-7 (Breast Cancer) | 11.03 | ~26.6 | ||
| HepG2 (Liver Cancer) | 32.62 | ~78.7 | ||
| PC3 (Prostate Cancer) | - | 14.02 | ||
| DU145 (Prostate Cancer) | - | 23.21 | ||
| LNCaP (Prostate Cancer) | - | 56.12 | ||
| Ginsenoside Rh2 | Triterpenoid Saponin | MCF-7 (Breast Cancer) | - | 40 - 63 |
| MDA-MB-231 (Breast Cancer) | - | 33 - 58 | ||
| A549 (Non-Small-Cell Lung Cancer) | - | 37.09 ± 3.88 | ||
| H460 (Non-Small-Cell Lung Cancer) | - | 46.89 ± 2.32 | ||
| HCT116 (Colorectal Cancer) | - | 44.28 | ||
| Huh-7 (Liver Cancer) | - | 13.39 | ||
| Du145 (Prostate Cancer) | - | 57.50 |
Note: Conversion between µg/mL and µM requires the molecular weight of each specific compound. Where not provided in the source, a direct conversion is not possible.
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Class | Cell Line | Activity |
| Saponins from C. argentea | Triterpenoid Saponin | Not specified | Reported to have anti-inflammatory activity |
| Quercetin | Flavonoid | BV-2 Microglial Cells | Inhibits NO production and iNOS expression |
| Saponins (General) | Triterpenoid/Steroidal | Macrophages (e.g., RAW 264.7) | Inhibit production of NO and pro-inflammatory cytokines (TNF-α, IL-6)[1] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[2].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO)[3].
Principle: The assay relies on a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Procedure:
-
Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate. Pre-treat the cells with various concentrations of the test compound for a specified time before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the cell culture supernatant and the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism of Triterpenoid Saponins
Triterpenoid saponins exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation[1][4]. Key signaling pathways affected include the modulation of pro-apoptotic and anti-apoptotic proteins, cell cycle arrest, and inhibition of angiogenesis and metastasis[4][5][6].
Caption: Anticancer signaling cascade of triterpenoid saponins.
Anti-inflammatory Mechanism of Saponins
Saponins exhibit anti-inflammatory properties primarily by inhibiting the production of pro-inflammatory mediators. In response to inflammatory stimuli like LPS, macrophages activate signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), leading to the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce NO and prostaglandins, respectively. Saponins can interfere with these pathways, thereby reducing the inflammatory response[7][8].
Caption: Inhibition of the NF-κB inflammatory pathway by saponins.
Experimental Workflow
The general workflow for screening and evaluating the potency of natural compounds like this compound involves a series of in vitro assays.
Caption: General workflow for potency testing of natural compounds.
References
- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. styvalley.com [styvalley.com]
- 5. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
